molecular formula C6H13NO2 B3259374 2-(Butylamino)acetic acid CAS No. 3182-81-8

2-(Butylamino)acetic acid

Cat. No.: B3259374
CAS No.: 3182-81-8
M. Wt: 131.17 g/mol
InChI Key: RRWZZMHRVSMLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylamino)acetic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWZZMHRVSMLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901478
Record name NoName_600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for the Incorporation of N-butylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkyl Amino Acids in Peptide Science

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N-substituted glycines, such as N-butylglycine, are a particularly interesting class of unnatural amino acids.[1] As building blocks of peptoids, they offer a scaffold that is resistant to proteolytic degradation, a critical advantage for enhancing the in vivo stability and bioavailability of peptide-based drugs.[2][3] The N-butyl side chain, in this case, imparts a specific lipophilicity that can influence membrane permeability and protein-protein interactions.

However, the structural features that make N-butylglycine a desirable building block also present unique challenges in the context of standard Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed examination of these challenges and offers robust protocols for the successful incorporation of N-butylglycine into peptide sequences using Fmoc-based SPPS.

The Core Challenge: Steric Hindrance in N-Butylglycine Coupling

The primary obstacle in coupling N-butylglycine is the steric hindrance at the secondary amine.[4] In a typical peptide bond formation, the incoming activated amino acid acylates a primary amine at the N-terminus of the growing peptide chain.[5] N-butylglycine, lacking a proton on the amide nitrogen, presents a bulkier and less nucleophilic secondary amine, which significantly slows down the kinetics of the coupling reaction.[4][6]

This steric hindrance can lead to:

  • Incomplete couplings: Resulting in deletion sequences, which are difficult to separate from the target peptide.

  • The need for more forceful coupling conditions: This may include higher excesses of reagents, longer reaction times, and more potent coupling reagents.[7]

Understanding this fundamental challenge is crucial for developing a successful synthesis strategy.

Recommended Synthesis Strategy: The Monomer Approach with Fmoc-N-butylglycine-OH

The most common and versatile method for incorporating N-butylglycine is through the use of a pre-synthesized Fmoc-N-butylglycine-OH monomer. This approach allows for the use of standard Fmoc-SPPS cycles with specific modifications to the coupling step.

Key Reagents and Considerations
Reagent/ParameterRecommendationRationale
Resin Standard resins such as Rink Amide, Wang, or 2-Chlorotrityl are suitable.The choice of resin depends on the desired C-terminal functionality (amide or carboxylic acid).[8]
Fmoc Deprotection 20% piperidine in DMF.This is the standard and effective condition for Fmoc removal.[5][9][10]
Coupling Reagent HATU, HBTU, or PyBOP are highly recommended.These uronium/phosphonium-based reagents are highly effective for coupling sterically hindered amino acids.[7][11][12]
Base Diisopropylethylamine (DIEA) or 2,4,6-Collidine.A non-nucleophilic base is essential to prevent side reactions.
Solvent High-purity, amine-free N,N-Dimethylformamide (DMF).DMF is the solvent of choice for Fmoc-SPPS due to its excellent swelling properties for the resin and solubility of reagents.[8]
Monitoring Qualitative colorimetric tests (e.g., Kaiser or TNBS test).Essential for confirming the completion of the coupling reaction.[11]

Experimental Protocols

Protocol 1: Manual SPPS Cycle for N-Butylglycine Incorporation

This protocol outlines a single coupling cycle for adding Fmoc-N-butylglycine-OH to a resin-bound peptide chain.

Workflow Diagram:

SPPS_Cycle Start Resin-Bound Peptide (Free N-terminal Amine) Coupling Coupling: Fmoc-N-butylglycine-OH HATU/DIEA in DMF (2-4 hours) Start->Coupling Step 1 Wash1 DMF Wash (3x) Coupling->Wash1 Step 2 Monitor Monitoring: TNBS Test (Negative Result) Wash1->Monitor Step 3 Deprotection Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min) Monitor->Deprotection Step 4 Wash2 DMF Wash (3x) Deprotection->Wash2 Step 5 End Peptide with N-Butylglycine (Ready for next cycle) Wash2->End Step 6

Caption: Workflow for a single SPPS cycle of N-butylglycine incorporation.

Step-by-Step Procedure:

  • Resin Preparation:

    • Start with the resin-bound peptide that has undergone Fmoc deprotection, exposing the N-terminal primary amine.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.[13]

  • Activation and Coupling:

    • In a separate vessel, prepare the activation mixture:

      • Fmoc-N-butylglycine-OH (4 equivalents)

      • HATU (3.9 equivalents)

      • DMF (sufficient to dissolve)

    • Add DIEA (8 equivalents) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended due to steric hindrance.[7]

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads.

    • Wash the beads thoroughly with DMF.

    • Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A negative result (beads remain colorless) indicates a complete coupling. The Kaiser test is not suitable as it gives a false negative with secondary amines.

    • If the test is positive (beads turn orange/red), a second coupling is necessary. Drain the reaction vessel and repeat step 2.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[5][10]

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine/DMF treatment for another 10 minutes.

  • Final Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to ensure all piperidine and the fulvene adduct are removed.

The resin is now ready for the coupling of the next amino acid in the sequence.

Protocol 2: Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and any side-chain protecting groups must be removed.

Cleavage Cocktail:

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes most protecting groups.
Water2.5%Cation scavenger.
Triisopropylsilane (TIS)2.5%Cation scavenger, particularly for Trp and Met residues.

Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL per 1 g of resin).[14]

  • Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[14]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Alternative Strategy: The Submonomer Approach

For sequences containing multiple N-substituted glycines (peptoids), the submonomer synthesis method is a highly efficient alternative.[2][15] This two-step process bypasses the need for pre-formed Fmoc-protected monomers.

Submonomer Synthesis Workflow:

Submonomer_Synthesis Start Resin-Bound Peptoid (Free Secondary Amine) Acylation Acylation: Bromoacetic Acid/DIC in DMF Start->Acylation Step 1 Wash1 DMF Wash (3x) Acylation->Wash1 Step 2 Displacement Nucleophilic Displacement: n-Butylamine in DMF Wash1->Displacement Step 3 Wash2 DMF Wash (3x) Displacement->Wash2 Step 4 End Peptoid Extended by One N-Butylglycine Unit Wash2->End Cycle Complete

Caption: The two-step submonomer synthesis cycle for peptoids.

Brief Overview of the Submonomer Cycle:

  • Acylation: The resin-bound free amine is acylated with bromoacetic acid, typically activated with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).

  • Nucleophilic Displacement: The resulting bromoacetylated peptide is then treated with a primary amine, in this case, n-butylamine. The amine displaces the bromide to form the N-substituted glycine residue.[15]

This method is particularly advantageous for creating peptoid libraries due to the wide availability of primary amines.

Conclusion

The successful incorporation of N-butylglycine into peptides via SPPS is readily achievable with careful consideration of the inherent steric challenges. By employing potent coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize peptides and peptoids containing this valuable non-natural amino acid. These modified peptides hold significant promise for the development of next-generation therapeutics with enhanced stability and tailored biological activity.

References

  • Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
  • A general process of solid-phase peptide synthesis (SPPS) with Fmoc... - ResearchGate.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar.
  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - Morressier.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC - NIH.

Sources

Application Note: Synthesis of Peptidomimetics Using 2-(Butylamino)acetic Acid (N-Butylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of peptidomimetics incorporating 2-(butylamino)acetic acid , commonly referred to in the field as N-butylglycine (Nnb) . As a core monomer in the peptoid (poly-N-substituted glycine) family, Nnb is critical for engineering protease-resistant foldamers and amphipathic antimicrobial agents.

Unlike traditional amino acids where the side chain is attached to the


-carbon, Nnb carries its butyl side chain on the backbone nitrogen. This structural shift eliminates the amide proton, preventing standard hydrogen bonding and rendering the backbone achiral.[1] However, it confers two decisive advantages for drug development:
  • Complete Proteolytic Stability: The tertiary amide bond is unrecognizable to common proteases (e.g., trypsin, chymotrypsin).

  • Enhanced Permeability: The lack of amide protons reduces the energetic penalty of desolvation, often improving membrane permeability.

This protocol prioritizes the Submonomer Synthesis Method , the industry standard for efficiency and yield, while providing a secondary protocol for Monomer Coupling when pre-formed building blocks are required.

Strategic Synthesis Choice: Submonomer vs. Monomer

Before initiating synthesis, the researcher must choose the assembly strategy. The Submonomer Method is strongly recommended for N-butylglycine due to the low cost of butylamine and the avoidance of sterically hindered coupling steps.

FeatureSubmonomer Method (Recommended)Monomer Method (Alternative)
Mechanism 2-Step: Acylation with bromoacetic acid

SN2 displacement with butylamine.
Direct coupling of Fmoc-N-butylglycine-OH.
Coupling Efficiency High (>99%) . Displacement of bromide by primary amine is rapid.Low to Moderate . Coupling a secondary amine to an acid is sterically hindered.
Reagent Cost Low (Butylamine is a commodity chemical).High (Requires pre-synthesized Fmoc-monomer).
Racemization Not applicable (Glycine backbone is achiral).[1]Risk of racemization if the monomer has

-chiral centers (not applicable to Nnb).
Limitation Not compatible with amines containing unprotected nucleophiles (e.g., -OH, -SH).Useful for block synthesis or fragment condensation.

Core Protocol: Solid-Phase Submonomer Synthesis

Objective: Incorporation of N-butylglycine (Nnb) residues into a growing peptidomimetic chain on Rink Amide resin.

Materials & Reagents[2][3]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Acylation Cocktail: 0.6 M Bromoacetic acid in DMF.

  • Activator: 50% (v/v) N,N'-Diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Reagent: 1.0 M Butylamine in DMF.

  • Wash Solvent: DMF (HPLC Grade).

  • Equipment: Fritted polypropylene reaction vessel or automated synthesizer.

Step-by-Step Workflow
Step 0: Resin Preparation
  • Swell resin in DMF for 20 minutes.

  • Deprotect Fmoc group (if present) using 20% piperidine/DMF (2

    
     10 min).
    
  • Wash resin with DMF (5

    
     1 min).
    
Step 1: Bromoacetylation (The "Backbone" Step)

This step installs the reactive electrophilic center.

  • Prepare Solution: Mix equal volumes of 0.6 M Bromoacetic acid and 50% DIC. (Final concentration ~0.3 M).

  • Add to Resin: Add 5 equivalents (relative to resin loading) of the mixture to the resin.

  • Incubate: Shake/vortex at room temperature for 30 minutes .

  • Wash: Drain and wash with DMF (5

    
     1 min).
    
    • Note: The resin now carries a bromoacetyl group (-COCH₂Br).

Step 2: Amine Displacement (The "Side Chain" Step)

This step installs the butyl side chain.

  • Add Reagent: Add 1.0 M Butylamine in DMF to the resin (10–20 equivalents).

  • Incubate: Shake/vortex at room temperature for 60 minutes .

    • Critical Parameter: Butylamine is volatile. Ensure the vessel is capped tight. For "difficult" sequences, repeat this step (double displacement).

  • Wash: Drain and wash with DMF (5

    
     1 min).
    
  • Result: The resin now carries the N-butylglycine residue with a secondary amine terminus, ready for the next bromoacetylation.

Visualization of Workflow

SubmonomerCycle Figure 1: Submonomer Synthesis Cycle for N-Butylglycine Incorporation Start Resin-NH2 Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-COCH2-Br Acylation->Intermediate 30 min, RT Displacement Step 2: Displacement (Butylamine) Intermediate->Displacement Product Resin-N(Bu)Gly-H Displacement->Product SN2 Reaction 60 min, RT Product->Acylation Next Cycle

Alternative Protocol: Monomer Coupling

Objective: Coupling pre-synthesized 2-(butylamino)acetic acid to a growing chain. This is required if the submonomer method is chemically incompatible with other residues in the sequence.

Challenge: The coupling of N-substituted amino acids is difficult due to steric hindrance at the nucleophilic secondary amine of the growing chain and the electrophilic center of the incoming monomer.

Recommended Coupling Conditions

Standard HBTU/DIPEA protocols often fail (low yield). We recommend HATU or PyBrOP .

  • Reagents:

    • Fmoc-N-butylglycine-OH (3 eq).

    • HATU (2.9 eq) OR PyBrOP (3 eq).

    • HOAt (3 eq) - Essential additive for HATU.

    • DIPEA (6 eq).

  • Procedure:

    • Dissolve amino acid, coupling reagent, and HOAt in minimal DMF.

    • Add DIPEA to activate (solution may turn yellow).

    • Add to resin immediately.

    • Reaction Time: 2–4 hours (longer than standard peptides).

    • Monitoring: Use the Chloranil Test (not Kaiser test) to check for secondary amines.

Characterization & QC

Peptidomimetics containing N-butylglycine exhibit unique spectral properties.

  • HPLC Analysis:

    • Cis/Trans Isomerism: Unlike peptides (mostly trans), N-substituted glycines isomerize slowly around the tertiary amide bond.

    • Observation: HPLC peaks may appear broad or split (doublets) at room temperature.

    • Validation: Re-run HPLC at elevated temperature (60°C); peaks should coalesce into a single sharp peak if the broadening is due to isomerism.

  • Mass Spectrometry:

    • ESI-MS is standard.

    • N-butylglycine residue mass addition: 113.16 Da .

Case Study: Antimicrobial Peptoids (Ampetoids)

Context: The N-butylglycine monomer is a cornerstone in the design of "Ampetoids" (Antimicrobial Peptoids). These molecules mimic the amphipathic helix of magainin but are resistant to proteolysis.

Design Logic:

  • Cationic Face: N-(4-aminobutyl)glycine (NLys).[2]

  • Hydrophobic Face: N-butylglycine (Nnb) or N-(1-phenylethyl)glycine (Nspe).

  • Mechanism: The N-butyl side chain provides the necessary hydrophobicity to insert into bacterial membranes, while the cationic residues mediate electrostatic attraction.

Data Summary (Representative):

Metric Host Defense Peptide (Magainin) N-Butylglycine Peptoid (Ampetoid)
Protease Half-life < 15 minutes (Trypsin) > 48 hours (Trypsin/Chymotrypsin)
Bioavailability < 5% (Oral) Significant improvement due to stability

| MIC (E. coli) | 5–10


M | 3–8 

M (Comparable Potency) |

Reference:

  • Zuckermann, R. N., et al.[3] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." J. Am. Chem. Soc.1992 , 114, 10646-10647.

  • Chongsiriwatana, N. P., et al. "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides." PNAS2008 , 105, 2794-2799.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Chongsiriwatana, N. P., Patch, J. A., Czyzewski, A. M., Dohm, M. T., Ivankin, A., Gidalevitz, D., ... & Barron, A. E. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794-2799. Link

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5282-5335. Link

  • Horn, T., Lee, B. C., Dill, K. A., & Zuckermann, R. N. (2004). Incorporation of Chemically Diverse Submonomers into Peptoids. Biopolymers, 76, 1-12. Link

Sources

Application Note: High-Efficiency Synthesis of N-Butylglycine Derivatives for Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-butylglycine (N-But) is a critical structural motif in the design of peptoids (poly-N-substituted glycines), a class of peptidomimetics that resist proteolytic degradation while mimicking the amphiphilic nature of antimicrobial peptides (AMPs). In antiviral research, N-butylglycine residues provide the essential hydrophobic bulk required to penetrate viral envelopes (lipid bilayers) or disrupt viral fusion proteins (e.g., SARS-CoV-2 Spike, Influenza HA).

This guide provides two distinct, self-validating protocols for synthesizing N-butylglycine derivatives:

  • Solid-Phase Sub-monomer Synthesis: The industry standard for generating high-diversity antiviral libraries.

  • Solution-Phase Reductive Amination: For the bulk production of single N-butylglycine monomers for use as building blocks.

Scientific Background: The Antiviral Mechanism

Peptoids containing N-butylglycine function primarily through membranotropic mechanisms. Unlike traditional peptides, the side chain is attached to the nitrogen atom rather than the


-carbon, removing chirality and conferring protease resistance.
Mechanism of Action: Viral Envelope Disruption

The N-butyl side chain creates a hydrophobic face on the peptoid helix (typically Polyproline Type-I-like helix). This hydrophobicity drives the peptoid to partition into the lipid envelope of viruses (e.g., HSV, HCV, SARS-CoV-2), causing curvature stress and lysis, or inhibiting the fusion of the viral envelope with the host cell membrane.

AntiviralMechanism Peptoid N-Butylglycine Peptoid (Amphiphilic Helix) Interaction Hydrophobic Insertion (Butyl Chain) Peptoid->Interaction Electrostatic Attraction Membrane Viral Envelope (Lipid Bilayer) Membrane->Interaction Disruption Membrane Curvature Stress & Lysis Interaction->Disruption Critical Concentration Inactivation Viral Inactivation (Non-Infectious) Disruption->Inactivation

Figure 1: Mechanism of N-butylglycine mediated viral inactivation via envelope disruption.

Method Selection Guide

Select the protocol that matches your research stage.

FeatureProtocol A: Sub-monomer (SPPS)Protocol B: Solution Phase (Monomer)
Primary Application Combinatorial Library Screening (Drug Discovery)Bulk Building Block Synthesis (Scale-up)
Throughput High (Rapid cycle times)Low (Batch synthesis)
Purity Profile High (Wash steps remove excess reagents)Moderate (Requires extraction/column chromatography)
Cost Efficiency Low (Requires excess amine)High (Stoichiometric reagents)
Key Reagents Bromoacetic acid, Butylamine, DICGlycine ethyl ester, Butyraldehyde, NaBH3CN

Protocol A: Solid-Phase Sub-monomer Synthesis (The Zuckermann Method)

Context: This is the preferred method for synthesizing oligomers containing N-butylglycine. It avoids the need for N-protected monomers by building the residue directly on the resin in two steps: Acylation and Displacement.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Acylation Mix: 0.6 M Bromoacetic acid in DMF + 50% (v/v) DIC (Diisopropylcarbodiimide).

  • Displacement Mix: 1.0 M Butylamine in DMF.

  • Solvent: DMF (Anhydrous), DCM (Dichloromethane).

Step-by-Step Workflow
  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe reactor.

    • Swell in DMF for 20 minutes. Drain.

    • Validation: Resin volume should increase by ~30%.

  • Fmoc Deprotection (Initial Step):

    • Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Step 1: Acylation (The Backbone):

    • Add 1.5 mL of 0.6 M Bromoacetic acid in DMF.

    • Add 0.2 mL DIC.

    • Agitate at room temperature for 20 minutes .

    • Drain and wash with DMF (3x).

    • Critical: This installs the reactive bromoacetyl handle.

  • Step 2: Displacement (The Side Chain):

    • Add 1.5 mL of 1.0 M Butylamine in DMF.

    • Agitate at room temperature for 30 minutes .

    • Drain and wash with DMF (3x), then DCM (3x).

    • Result: The bromine is displaced by the amine, forming the N-butylglycine residue.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Precipitate in cold diethyl ether.

SubMonomerCycle Resin Resin-Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Resin-Bromoacetyl Acylation->Intermediate Displacement Step 2: Displacement (Butylamine) Intermediate->Displacement SN2 Reaction Product Resin-N-Butylglycine Displacement->Product Product->Acylation Next Cycle

Figure 2: The Sub-monomer synthesis cycle. This cycle is repeated to extend the chain.

Protocol B: Solution-Phase Synthesis (Reductive Amination)

Context: Use this method if you need to synthesize N-butylglycine as a standalone amino acid (e.g., for use in a standard peptide synthesizer).

Materials
  • Glycine ethyl ester hydrochloride (1.0 eq).

  • Butyraldehyde (1.1 eq).

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq).

  • Acetic acid (Catalytic).

  • Methanol (Solvent).

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve Glycine ethyl ester HCl (10 mmol) in Methanol (30 mL).

    • Add Butyraldehyde (11 mmol).

    • Add TEA (Triethylamine) to neutralize the HCl salt (10 mmol).

    • Stir for 30 minutes at room temperature.

    • Validation: Solution may turn slightly yellow (imine formation).

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add NaBH3CN (15 mmol) portion-wise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Safety: NaBH3CN generates HCN if acidified strongly; work in a fume hood.

  • Quenching & Workup:

    • Quench with water (10 mL).

    • Evaporate Methanol under reduced pressure.

    • Extract aqueous layer with DCM (3 x 20 mL).

    • Dry organic layer over MgSO4 and concentrate.

  • Hydrolysis (Optional):

    • To get the free acid: Treat ester with LiOH in THF/H2O for 2 hours.

Quality Control & Troubleshooting

Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm.

Common Pitfalls
IssueProbable CauseCorrective Action
Incomplete Acylation (Protocol A) Old DIC or wet DMFUse fresh DIC; ensure DMF is anhydrous (<50 ppm water).
Double Addition (Protocol A) Insufficient washingIncrease DMF flow washes between Acylation and Displacement steps.
Over-alkylation (Protocol B) Too much aldehyde/temp too highMaintain 0°C during reductant addition; do not exceed 1.1 eq of aldehyde.
Low Yield (Protocol B) Imine hydrolysisEnsure Methanol is dry; use molecular sieves during imine formation.

References

  • Zuckermann, R. N., et al. (1992).[1][2] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the structure and function of host defense peptides." Nature.

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Diamond, G., et al. (2021). "The Use of Peptoids as Antiviral Therapeutics." Pharmaceuticals.[2][4]

Sources

Using N-butylglycine to enhance the oral bioavailability of peptide drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Oral Bioavailability of Peptide Drugs via N-Butylglycine Incorporation

Executive Summary

The oral delivery of peptide therapeutics is historically limited by two primary barriers: rapid proteolytic degradation in the gastrointestinal (GI) tract and poor intestinal membrane permeability due to high polarity. This guide details the strategic incorporation of N-butylglycine (Nbu) —a peptoid residue—into peptide backbones. Unlike standard amino acids, N-butylglycine shifts the side chain from the


-carbon to the backbone nitrogen. This modification eliminates a hydrogen bond donor, reducing desolvation energy for membrane transit, while simultaneously sterically hindering protease access. This protocol outlines the synthesis, mechanistic validation, and in vitro assessment of Nbu-modified peptides.

Mechanistic Rationale

To successfully engineer an orally bioavailable peptide, one must overcome the "Lipinski Rule of 5" violations typical of peptides. N-butylglycine addresses the two critical failure modes:

  • Proteolytic Shielding: Digestive enzymes (e.g., Trypsin, Chymotrypsin) rely on hydrogen bonding with the amide backbone and specific side-chain recognition to form the transition state required for cleavage. N-substitution abolishes the amide proton and introduces steric bulk, effectively "hiding" the scissile bond from the enzyme active site.

  • Permeability Enhancement: Passive diffusion through the intestinal epithelium requires the peptide to shed its water shell (desolvation). Standard peptides have high desolvation energy due to backbone N-H groups. N-butylglycine removes this N-H donor and adds a hydrophobic butyl chain, significantly lowering the energy cost to enter the lipid bilayer.

Figure 1: Mechanism of Action The diagram below illustrates the structural difference and the resulting biological advantage.

Mechanism cluster_0 Standard Peptide Bond cluster_1 N-Butylglycine (Peptoid) Bond PB Peptide Backbone (-CO-NH-) H_Bond H-Bond Donor (High Solvation Energy) PB->H_Bond Protease Protease Recognition (Susceptible) PB->Protease Nbu N-Substituted Backbone (-CO-N(Butyl)-) No_H No H-Bond Donor (Lipophilic Entry) Nbu->No_H Shield Steric Shielding (Protease Resistant) Nbu->Shield Outcome Enhanced Oral Bioavailability No_H->Outcome Shield->Outcome

Caption: Comparison of standard peptide bonds vs. N-butylglycine modification. The removal of the amide proton and addition of the butyl chain drives permeability and stability.

Synthesis Protocol: Solid-Phase Sub-Monomer Method

Direct incorporation of N-butylglycine is most efficiently achieved using the Sub-Monomer Method on a solid support. This approach avoids the expense of pre-made Fmoc-N-butylglycine monomers and allows for versatile side-chain modification.

Reagents Required:

  • Resin: Rink Amide resin (for C-terminal amides).

  • Acylation: Bromoacetic acid (1.2 M in DMF), DIC (Diisopropylcarbodiimide).

  • Displacement: Butylamine (1.0 M in DMF).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Deprotection: Remove Fmoc from the growing peptide chain using 20% Piperidine/DMF (2 x 5 min). Wash resin with DMF (3x).

  • Acylation (Step A):

    • Add Bromoacetic acid (10 eq) and DIC (10 eq) to the resin.

    • Incubate for 30 minutes at room temperature with shaking.

    • Mechanism:[1][2][3] This attaches a bromoacetyl group to the N-terminus.[4]

    • Wash resin with DMF (3x).

  • Displacement (Step B):

    • Add Butylamine (20 eq) in DMF to the resin.

    • Incubate for 60 minutes at room temperature.

    • Mechanism:[1][2][3] The primary amine displaces the bromide via

      
       reaction, creating the N-butylglycine residue.
      
    • Wash resin with DMF (3x).

  • Continuation: Proceed with standard Fmoc-SPPS for the next amino acid. Note: Coupling the next amino acid onto the secondary amine of N-butylglycine is difficult. Use HATU/HOAt and double coupling times.

Figure 2: Sub-Monomer Synthesis Cycle

Synthesis Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Amine Free Amine (H2N-Peptide-Resin) Deprotect->Amine Acylation 2. Acylation (Bromoacetic Acid + DIC) Amine->Acylation Bromo Bromoacetyl-Peptide-Resin Acylation->Bromo Displace 3. Displacement (Butylamine) Bromo->Displace Product N-Butylglycine-Peptide-Resin Displace->Product Next Next Coupling (Use HATU/HOAt) Product->Next

Caption: The two-step sub-monomer cycle enables the efficient installation of the N-butylglycine residue without expensive pre-made monomers.

Validation Protocol A: Proteolytic Stability Assay

This assay quantifies the resistance of the modified peptide to simulated gastric and intestinal conditions.

Materials:

  • SGF (Simulated Gastric Fluid): Pepsin (3.2 g/L), NaCl (2 g/L), pH 1.2.

  • SIF (Simulated Intestinal Fluid): Pancreatin (10 g/L), KH2PO4 (6.8 g/L), pH 6.8.

  • Control: Native peptide (unmodified).

Procedure:

  • Preparation: Dissolve peptide to 1 mM in water/DMSO (95:5).

  • Incubation: Mix 100 µL peptide stock with 900 µL SGF or SIF pre-warmed to 37°C.

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile + 1% TFA to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into RP-HPLC (C18 column). Monitor peak area of the parent compound.

Data Analysis: Plot


 vs. Time. Calculate half-life (

) using first-order kinetics:

Validation Protocol B: Caco-2 Permeability Assay

The Caco-2 cell line is the gold standard for predicting human intestinal absorption.

Procedure:

  • Culture: Grow Caco-2 cells on transwell inserts (0.4 µm pore size) for 21 days to form a differentiated monolayer.

  • TEER Check: Measure Transepithelial Electrical Resistance. Only use wells with TEER > 300

    
    .
    
  • Transport Buffer: HBSS (pH 7.4).

  • Dosing: Add peptide (10 µM) to the Apical (A) chamber. Add fresh buffer to the Basolateral (B) chamber.

  • Sampling: Collect 100 µL from the Basolateral chamber at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

Calculation: Calculate the Apparent Permeability Coefficient (


):


  • 
    : Rate of permeation (mol/s).
    
  • 
    : Surface area of insert (
    
    
    
    ).
  • 
    : Initial concentration (mol/mL).
    

Expected Results & Interpretation

The following table summarizes typical data comparing a native hexapeptide against its N-butylglycine analog.

ParameterNative PeptideN-Butylglycine AnalogInterpretation

(SIF)
< 15 min> 240 minNbu prevents protease docking, extending GI residence time.

(Caco-2)

cm/s

cm/s
>20x increase indicates shift from paracellular to transcellular diffusion.
Solubility High (Aqueous)ModerateNbu adds lipophilicity; ensure formulation includes 5-10% DMSO or cyclodextrins if needed.

Troubleshooting:

  • Low Yield during Synthesis: The secondary amine of Nbu is sterically hindered. If the next amino acid fails to couple, switch to HATU at 50°C or use a micro-wave synthesizer.

  • Low Solubility: If the N-butyl chain makes the peptide too hydrophobic, consider alternating Nbu with hydrophilic residues or using N-methoxyethylglycine (Nme) at non-critical positions.

References

  • Zuckermann, R. N., et al. (1992).[5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Goodwin, D., et al. (2012). "Simulating the effect of N-methylation on the membrane permeability of cyclic peptides." Journal of Chemical Information and Modeling.

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

Sources

Synthesis of a peptidomimetic library with 2-(butylamino)acetic acid

Application Note: High-Throughput Synthesis of Peptidomimetic Libraries Incorporating 2-(Butylamino)acetic Acid ( -butylglycine)

Executive Summary & Strategic Rationale

This Application Note details the robust synthesis of peptidomimetic libraries containing 2-(butylamino)acetic acid (commonly referred to as


-butylglycineNbupeptoids


1234567
The "Sub-monomer" Advantage

While 2-(butylamino)acetic acid can theoretically be used as a pre-synthesized Fmoc-protected monomer, this approach is inefficient for library generation due to high cost and steric hindrance during coupling.

We utilize the Sub-monomer Synthesis method (Zuckermann et al.) , which builds the residue in two steps on the resin:

  • Acylation: Introduction of a bromoacetyl handle.[8]

  • Displacement: Nucleophilic attack by a primary amine (Butylamine) to install the side chain.

Key Advantages:

  • Cost Efficiency: Uses cheap primary amines (butylamine) instead of complex protected amino acids.

  • Reaction Kinetics: Avoids difficult coupling of

    
    -alkylated amino acids.
    
  • Library Diversity: Allows rapid switching of amines to create vast combinatorial libraries.

Comparison of Properties
FeaturePeptidesPeptoids (

-substituted glycines)
Backbone Amide (-NH-CO-)Tertiary Amide (-NR-CO-)
H-Bonding Donor & AcceptorAcceptor Only (No NH donor)
Proteolytic Stability Low (Rapid degradation)High (Protease resistant)
Membrane Permeability Variable (often low)Enhanced (Hydrophobic backbone)
Conformation Defined (

-helix,

-sheet)
Flexible (requires constraints)

Chemical Mechanism & Workflow

The synthesis relies on the iterative addition of bromoacetic acid and butylamine.

Graphviz Diagram 1: The Sub-monomer Cycle

The following diagram illustrates the iterative two-step process to install the

SubMonomerCycleFigure 1: The Sub-monomer cycle. Step 1 installs the backbone; Step 2 installs the butyl side chain.ResinResin-Amine(Secondary or Primary)AcylationStep 1: Acylation(Bromoacetic Acid + DIC)Resin->AcylationInitiateIntermediateResin-BromoacetylAcylation->IntermediateForms ElectrophileDisplacementStep 2: Displacement(Butylamine)Intermediate->DisplacementS_N2 ReactionProductResin-N-butylglycine(Secondary Amine)Displacement->ProductSide Chain InstalledProduct->AcylationNext Cycle

Materials & Equipment

Reagents
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Note: Rink Amide yields a C-terminal amide, mimicking the neutral C-terminus of native peptides.

  • Acylation Reagents:

    • Bromoacetic acid (2.0 M in DMF).

    • 
      -Diisopropylcarbodiimide (DIC) (2.0 M in DMF).
      
  • Displacement Reagent (The Core Component):

    • Butylamine (1.0 M in DMF). Caution: Volatile and odorous. Handle in a fume hood.

  • Solvents: DMF (Peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

Equipment
  • Manual peptide synthesis vessel (fritted glass) OR Automated Synthesizer (e.g., Protein Technologies Symphony).

  • Orbital shaker.

  • Vacuum manifold.

Detailed Protocol

Phase A: Resin Preparation & Fmoc Deprotection
  • Swelling: Place Rink Amide resin (100 mg) in the reaction vessel. Add DMF (3 mL) and swell for 20 minutes. Drain.

  • Fmoc Removal: Add 20% Piperidine in DMF (3 mL). Agitate for 5 mins. Drain. Repeat with fresh reagent for 15 mins.

  • Wash: Wash with DMF (5 x 3 mL).

    • Checkpoint: Perform a Kaiser Test. The beads should be dark blue (positive for primary amine).

Phase B: The Sub-monomer Cycle (Incorporating -butylglycine)

Step 1: Acylation (Backbone Formation)

  • Add Bromoacetic acid solution (1.0 mL, 2.0 mmol, 10-20 eq).

  • Add DIC solution (1.0 mL, 2.0 mmol, 10-20 eq).

    • Note: Premixing is not necessary, but ensure rapid addition.

  • Agitate at room temperature for 20–40 minutes .

  • Drain and wash with DMF (5 x 3 mL).

    • Chemistry: This caps the amine with a bromoacetyl group. The resin is now an electrophile.

Step 2: Displacement (Side Chain Installation)

  • Add Butylamine solution (2.0 mL, 2.0 mmol, ~20 eq) to the resin.

    • Critical: A high concentration (1M - 2M) of amine drives the

      
       displacement to completion.
      
  • Agitate at room temperature for 30–60 minutes .

    • Optimization: For sterically hindered amines (not butylamine), heat to 35°C or extend time. Butylamine is a primary, unhindered amine and reacts rapidly.

  • Drain and wash with DMF (5 x 3 mL).

    • Result: You have now synthesized a 2-(butylamino)acetic acid residue on the resin. The N-terminus is a secondary amine, ready for the next Acylation step.

Step 3: Iteration (Library Generation)

  • Repeat Steps 1 and 2.

  • To create a Library , split the resin after Step 1 (Acylation) into different vessels and add different amines (e.g., Butylamine in Vessel A, Benzylamine in Vessel B) during Step 2.

Phase C: Cleavage & Recovery
  • Wash resin with DCM (3 x 3 mL) and MeOH (2 x 3 mL). Dry under vacuum.

  • Add Cleavage Cocktail (TFA/TIS/H2O). Shake for 2 hours.

  • Filter resin and collect filtrate.

  • Evaporate TFA under nitrogen flow.

  • Precipitate crude peptoid with cold diethyl ether. Centrifuge and dry.

Library Workflow & Quality Control

For high-throughput applications, a "Split-and-Pool" or "Parallel" synthesis strategy is required.

Graphviz Diagram 2: Parallel Library Workflow

This diagram visualizes how to generate diversity using the sub-monomer method.

LibraryWorkflowFigure 2: Parallel synthesis workflow for introducing specific diversity.cluster_diversityDiversity Step (Parallel Synthesis)StartFmoc-Rink ResinDeprotectFmoc DeprotectionStart->DeprotectCommonCommon Sequence(e.g., Spacer)Deprotect->CommonAcyl1Acylation (All Wells)Common->Acyl1Disp1Well A:Add Butylamine(Target: Nbu)Acyl1->Disp1Disp2Well B:Add Benzylamine(Target: Nphe)Acyl1->Disp2Disp3Well C:Add Isobutylamine(Target: Nile)Acyl1->Disp3CleaveTFA CleavageDisp1->CleaveDisp2->CleaveDisp3->CleaveQCQC: HPLC/MSVerify Mass of Nbu unit (+113 Da)Cleave->QC

Quality Control (Self-Validating the Protocol)
  • Chloranil Test (Not Kaiser): The Kaiser test works for primary amines. Peptoid intermediates are secondary amines. Use the Chloranil test (acetaldehyde/chloranil).

    • Positive (Secondary Amine): Dark Green/Blue beads.

    • Negative (Acylated): Colorless/Yellow beads.

  • Mass Spectrometry:

    • The incorporation of a 2-(butylamino)acetic acid unit adds 113.16 Da to the molecular weight.

    • Formula added:

      
       (Note: The OH is lost during condensation).
      

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Incomplete Acylation (Chloranil positive after Step 1)Aggregation or old reagents.Double couple (repeat Step 1). Use fresh DIC.
Incomplete Displacement (Low yield of desired mass)Amine is volatile or sterically hindered.Butylamine is volatile; ensure caps are tight. Increase reaction time to 60 min.
"Deletion" Sequences Failure in acylation step.Ensure resin is washed thoroughly between steps to remove amine salts.

References

  • Zuckermann, R. N., et al. (1992).[9][10][11] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[3][4][9][11][12] Journal of the American Chemical Society, 114(26), 10646–10647.

  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447.

  • Horn, T., et al. (2004). Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis.[3][12] Bioconjugate Chemistry, 15(2), 428–435.

  • Culf, A. S., & Ouellette, R. J. (2010).[11] Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5282–5335.

Troubleshooting & Optimization

Optimizing cleavage conditions for peptides containing N-alkylated glycine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cleavage Conditions for N-Alkylated Glycine Peptides

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Advanced Troubleshooting for Peptoid/Peptide Hybrids (N-substituted Glycines)

Executive Summary

Peptides containing N-alkylated glycines (peptoids) present a unique cleavage challenge compared to standard canonical peptides. The lack of an amide proton (


) eliminates hydrogen bonding capability, altering solubility and aggregation, while the N-substitution introduces significant steric bulk. This often results in slow linker acidolysis , incomplete side-chain deprotection , and specific fragmentation side reactions .

This guide moves beyond standard protocols to address the mechanistic root causes of cleavage failure in N-alkylated systems.

Module 1: The Baseline Protocol

Start here. If your peptide is <15 residues and lacks oxidation-prone residues (Met, Cys, Trp), this is your control.

Standard "Peptoid" Cleavage Cocktail (Cocktail P) For peptides containing N-alkylated glycine residues without sensitive side chains.

ComponentVolume %Function
TFA (Trifluoroacetic Acid) 95%Proton source for acidolysis of linker and protecting groups.[1]
TIS (Triisopropylsilane) 2.5%Primary scavenger for trityl and bulky cations.
Water 2.5%Scavenger for t-butyl cations; prevents ether formation.

Protocol:

  • Wash resin 3x with DCM to remove residual DMF (DMF can buffer the acid).

  • Add Cocktail P (10 mL per gram of resin).

  • Shake at room temperature for 2–3 hours (Standard peptides take 1–2 hours; N-alkylated systems often require 3+).

  • Precipitate in cold diethyl ether.

Module 2: Troubleshooting Incomplete Cleavage

Symptom: Mass spectrometry shows the presence of protecting groups (e.g., +tBu, +Trt) or the resin weight remains high after cleavage. Root Cause: Steric hindrance from the N-alkyl group shields the linker or adjacent protecting groups from protonation.

Diagnostic Step: The Chloranil Test

Do NOT use the Kaiser Test. The Kaiser test relies on primary amines.[2] N-alkylated residues are secondary amines.

  • Action: Perform the Chloranil test on a resin aliquot.

  • Result: Blue/Green beads = Secondary amine present (Cleavage/Deprotection successful). Colorless/Amber = Protected amine (Incomplete).

Optimization Strategy: The "Push-Pull" Mechanism

To overcome steric shielding, we must increase the kinetic energy of the system without degrading the peptide bond.

Advanced Cocktail (Cocktail H - Hindered):

Component Volume % Rationale
TFA 90% Base acid.[1]
TIS 5% Increased scavenger load to handle slower release of cations.

| DCM (Dichloromethane) | 5% | Critical: Swells the polystyrene core more effectively than TFA alone, allowing acid access to sterically buried linkers. |

Process Adjustments:

  • Temperature: Elevate cleavage temperature to 35°C . Warning: Do not exceed 40°C to avoid acidolytic cleavage of the N-alkyl bond.

  • Time: Extend cleavage to 4–6 hours . Monitor by HPLC every hour.

Module 3: Managing Side Reactions (Deletion & Adducts)

Symptom 1: Mass Spec shows [M - N-terminal residue]. Root Cause: Acid-Catalyzed Diketopiperazine (DKP) Formation. When the N-terminal residues are N-alkylated, the cis-amide conformation is more accessible, facilitating the back-biting attack of the N-terminal amine onto the carbonyl of the second residue, cleaving the dipeptide.

Symptom 2: Mass Spec shows +56 Da (t-Butyl) or +Alkylation. Root Cause: N-alkyl nitrogens are more nucleophilic than standard amides. They act as "sinks" for carbocations released during deprotection.

Visualizing the Pathway

CleavagePathways Resin Peptide-Resin (N-Alkyl Gly) CarboCation Reactive Carbocations (tBu+, Trt+) Resin->CarboCation Deprotection Target Cleaved Peptide (Desired) Resin->Target Acidolysis (TFA) DKP Deletion Product (DKP Formation) Resin->DKP Cyclization (If N-term unblocked) Scavenger Scavenger (TIS/EDT) CarboCation->Scavenger Trapping (Fast) Adduct Alkylated Impurity (N-Alkyl Attack) CarboCation->Adduct Alkylation (Slow) Target->Adduct Re-attachment

Caption: Competitive pathways during cleavage. Scavengers must kinetically outcompete the N-alkyl backbone for reactive carbocations.

Corrective Action: The "High-Capacity" Cocktail

If you observe alkylation adducts on your N-alkyl glycine nitrogen:

Cocktail S (Scavenger-Heavy):

  • TFA: 82.5%

  • Phenol: 5% (Traps t-butyl cations)

  • Water: 5%

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc if Arg is present)

  • EDT (1,2-Ethanedithiol): 2.5% (Essential if Cys/Met/Trp are present; prevents oxidation).

Module 4: Post-Cleavage Handling (Solubility)

Issue: "I added ether, but no precipitate formed." Explanation: N-alkylated peptides are significantly more hydrophobic than standard peptides. They often dissolve in diethyl ether rather than precipitating.

Troubleshooting Protocol:

  • Do NOT discard the ether. Your peptide might be in solution.[3]

  • Evaporation: Rotovap the ether/TFA mixture to an oil.

  • Alternative Solvent: Attempt precipitation with cold Hexane or Heptane .

  • Direct Purification: If precipitation fails, dissolve the oily residue in 20% Acetonitrile/Water, lyophilize, and proceed directly to Prep-HPLC.

FAQs: Expert Insights

Q: Can I use the Kaiser test to check if my N-alkyl glycine coupled correctly before cleavage? A: No. The Kaiser test detects primary amines (blue). N-alkyl glycines are secondary amines. Use the Chloranil Test (acetaldehyde/chloranil). A positive result for a secondary amine is a dark blue/green color, whereas a primary amine is not detected as reliably.

Q: My peptide contains N-Me-Gly and Cysteine. The mass is +12 Da higher than expected. A: This is likely a methylene bridge formation (


) if you used DCM in the cleavage cocktail without sufficient water. However, more commonly, it is a formaldehyde adduct if you didn't use EDT. Recommendation: Always use 2.5% EDT  when Cys is present, even in peptoids.

Q: Why is my yield lower for N-alkylated peptides on Rink Amide resin? A: The steric bulk of the N-alkyl group at the C-terminus (if adjacent to the linker) can hinder the acidolysis of the Rink linker.

  • Fix: Switch to a 2-Chlorotrityl Chloride (2-CTC) resin. The ester linkage in 2-CTC is much more acid-labile (cleaves with 1% TFA) than the amide linkage in Rink, bypassing the steric barrier.

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews.

Sources

Troubleshooting aggregation of peptides containing hydrophobic N-butylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Butylglycine (N-bug) & Hydrophobic Peptoid Troubleshooting

Executive Summary: The "Peptoid Paradox"

From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Aggregation and Synthesis Hurdles in N-Butylglycine Peptides[1]

N-butylglycine (N-bug) is not a standard amino acid; it is a peptoid residue (N-substituted glycine).[1][2] Introducing N-bug into a peptide sequence fundamentally alters its physicochemical behavior.[1] Unlike standard amino acids, the side chain is attached to the nitrogen, not the


-carbon.[3]

The Core Challenge: The lack of a proton on the backbone amide nitrogen results in two simultaneous issues:

  • Loss of Hydrogen Bonding: The backbone cannot form stabilizing hydrogen bonds (like

    
    -helices or 
    
    
    
    -sheets), leading to high conformational flexibility.[1]
  • Cis/Trans Isomerism: The tertiary amide bond undergoes slow cis/trans isomerization on the NMR/HPLC timescale, often mistaken for aggregation or impurities.[1]

This guide addresses the specific causality of failures associated with N-bug residues, distinguishing between synthetic deletion (failed coupling) and physical aggregation (hydrophobic collapse).[1]

Module 1: Synthesis Troubleshooting

Q: My mass spec shows deletion sequences (-N-bug) despite double coupling. Is the reagent bad?

A: The issue is likely steric, not chemical quality.[1] Coupling an incoming amino acid onto a secondary amine (the N-terminus of an N-butylglycine chain) is chemically difficult due to steric hindrance from the butyl group. Standard HBTU/DIPEA protocols often fail here.

Protocol: The Submonomer Correction If you are attempting to couple Fmoc-N-butylglycine-OH as a monomer, stop. The "Senior Scientist" approach is to build the residue on-resin using the Submonomer Method (Zuckermann et al.). This avoids the difficult coupling of a bulky N-substituted amino acid entirely.

Step-by-Step Submonomer Protocol for N-bug:

  • Acylation: React the deprotected N-terminus with Bromoacetic acid (1.2 M in DMF) and DIC (diisopropylcarbodiimide) for 20 minutes. This creates a reactive alkyl bromide.[1]

  • Displacement: Add Butylamine (1.0 M in NMP or DMF) to the resin.[1] The primary amine displaces the bromide via SN2 reaction.

    • Note: This reaction is extremely efficient and avoids the steric clash of coupling a full amino acid.

Visualizing the Workflow:

SPPS_Strategy Start Target: N-butylglycine Residue Decision Method? Start->Decision Monomer Standard Coupling (Fmoc-N-bug-OH) Decision->Monomer Traditional Submonomer Submonomer Method (Zuckermann Protocol) Decision->Submonomer Recommended Fail High Risk: Steric Hindrance Deletion Sequences Monomer->Fail Step1 Step 1: Acylation (Bromoacetic acid + DIC) Submonomer->Step1 Step2 Step 2: Displacement (Add Butylamine) Step1->Step2 Success High Yield No Steric Clash Step2->Success

Figure 1: Comparison of Standard Coupling vs. Submonomer Method. The Submonomer route is preferred for N-substituted glycines to avoid steric failure.

Module 2: Purification & HPLC Anomalies

Q: My HPLC peak is extremely broad (smearing) or splits into doublets. Is it aggregating on the column?

A: Not necessarily. You are likely observing Cis/Trans Isomerization , not just aggregation.[1] Because N-bug lacks the amide proton, the energy barrier between cis and trans conformations is lowered, allowing the molecule to flip back and forth. On a C18 column at room temperature, this exchange happens on the same timescale as the separation, causing peak broadening ("smearing").[1]

Diagnostic Experiment: Run the same HPLC method at 60°C .

  • If the peak sharpens/coalesces: It is cis/trans isomerism.[1] The heat accelerates the exchange rate beyond the chromatographic timescale.

  • If the peak remains broad: It is hydrophobic aggregation/precipitation.[1]

Optimization Table: HPLC Conditions for N-bug Peptides

ParameterStandard ConditionRecommended for N-bug Peptides Reasoning
Column Temp 25°C60°C - 70°C Accelerates cis/trans exchange; disrupts hydrophobic aggregates.[1]
Stationary Phase C18C4 or Phenyl-Hexyl N-butyl is hydrophobic; C18 may retain it too strongly (irreversible binding).[1]
Modifier Acetonitrile (ACN)Isopropanol (IPA) doping Add 5-10% IPA to Mobile Phase B. IPA has higher varying power for hydrophobic chains.[1]
Buffer 0.1% TFA0.1% TFA + Formic Acid Sometimes mixed acids help solubility, though TFA alone is usually sufficient for pH control.[1]

Module 3: Cleavage & Solubility

Q: After cleavage, I added cold ether, but no precipitate formed. Where is my peptide?

A: N-butylglycine renders the peptide highly lipophilic.[1] It is likely soluble in the ether/TFA mixture.[1] Do not discard the supernatant.

Troubleshooting Protocol:

  • Evaporation: Do not try to filter. Rotovap the Ether/TFA mixture to an oil.

  • The "Hexane Trick": Redissolve the oil in a minimal amount of DCM (Dichloromethane), then add Hexane instead of Ether.[1] The lower polarity of Hexane may force the hydrophobic peptoid out.

  • Direct Lyophilization: If it still won't precipitate, dissolve the oily residue in 50% Acetonitrile/Water and lyophilize directly.[1]

Solubilization Decision Matrix (For Assays)

Solubility_Matrix Start Dry Peptide Powder Water Add Buffer/Water Start->Water Check1 Clear Solution? Water->Check1 DMSO Add DMSO (up to 5%) Check1->DMSO No (Cloudy) Final Dilute into Assay Buffer (Keep organic <1%) Check1->Final Yes Check2 Clear? DMSO->Check2 HFIP Add HFIP or TFE (Structure Breaker) Check2->HFIP No (Aggregated) Check2->Final Yes HFIP->Final

Figure 2: Stepwise solubilization strategy. HFIP (Hexafluoroisopropanol) is the "nuclear option" for breaking hydrophobic stacks in peptoids.

References

  • Zuckermann, R. N., et al. (1992).[1][2][4] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][2] Journal of the American Chemical Society.[2] [1]

  • Proulx, C., et al. (2011).[1] N-Aryl Peptoids: Structure-Inducing Side Chains for the Control of Cis/Trans Isomerism.[5] Journal of the American Chemical Society.[2] [1]

  • Waters Corporation. (2024).[1] Peptide Isolation – Method Development Considerations. Waters Application Notes.

  • Nest Group. (2024).[1][6][7] Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.

Sources

Technical Support Center: Navigating Challenges in Solid-Phase Synthesis with N-Butylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in solid-phase peptide synthesis (SPPS): incomplete deprotection, with a specific focus on sequences containing the N-alkylated amino acid, N-butylglycine. Our goal is to equip you with the scientific understanding and practical protocols to overcome this synthetic hurdle and achieve higher purity and yield for your target molecules.

Troubleshooting Guide: Incomplete Deprotection of N-Butylglycine Residues

Incomplete removal of the N-terminal protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group, is a critical issue in SPPS. When a deprotection step fails to go to completion, the subsequent amino acid cannot be coupled, leading to the accumulation of deletion sequences that are often difficult to separate from the desired product. N-alkylated amino acids like N-butylglycine are particularly prone to causing incomplete deprotection due to the steric hindrance imposed by the alkyl group on the nitrogen atom.

Q1: My Kaiser test is showing a weak positive or negative result after the standard Fmoc-deprotection step for a peptide containing N-butylglycine. What is the underlying cause?

A1: A weak or negative Kaiser test (which detects free primary amines) after a deprotection step is a strong indicator of incomplete Fmoc removal. With N-butylglycine, the primary culprit is steric hindrance . The butyl group attached to the nitrogen atom physically obstructs the approach of the deprotection base, typically piperidine, to the acidic proton on the fluorenyl ring of the Fmoc group. This significantly slows down the deprotection kinetics compared to non-alkylated amino acids.

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination. The base must first abstract the acidic proton at the C9 position of the fluorenyl group. The presence of the bulky N-butyl group can hinder this initial and crucial step, leading to incomplete removal of the Fmoc group within standard reaction times.

Q2: I've confirmed incomplete deprotection of an N-butylglycine residue. What are the immediate steps I can take to salvage my synthesis?

A2: If you detect incomplete deprotection early, you can often rescue the synthesis. Here are a few immediate strategies:

  • Extended Deprotection Time: The simplest approach is to increase the exposure time to the deprotection reagent. Instead of the standard 2 x 10-minute treatments with 20% piperidine in DMF, you can extend this to 2 x 20 minutes or even longer. It is advisable to monitor the deprotection by taking small resin samples and performing a Kaiser test until a strong positive result is obtained.

  • Double Deprotection: Perform the standard deprotection cycle twice before proceeding to the next coupling step. This involves a full cycle of deprotection reagent addition, reaction time, and washing, repeated a second time.

  • Elevated Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the deprotection kinetics. However, this should be done with caution as elevated temperatures can also promote side reactions, such as racemization, especially with sensitive amino acids. Microwave-assisted synthesis can be particularly effective in driving difficult deprotections to completion by rapidly heating the reaction mixture.[1]

Q3: I've tried extending the deprotection time with piperidine, but I'm still seeing incomplete deprotection. What alternative deprotection reagents can I use?

A3: When standard piperidine protocols are insufficient, switching to a stronger, non-nucleophilic base can be highly effective. The most common and recommended alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .

DBU is a much stronger base than piperidine and can deprotect even sterically hindered Fmoc groups more efficiently. A common cocktail is a solution of 2% DBU and 2% piperidine in DMF. The piperidine in this mixture acts as a scavenger for the dibenzofulvene (DBF) byproduct of the deprotection reaction, preventing its potential side reactions with the newly deprotected amine. Recent studies have also shown that a combination of piperazine and DBU can lead to complete Fmoc removal in under a minute for difficult sequences.[2]

ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine20% in DMFStandard, well-establishedCan be slow for hindered residues
DBU/Piperidine2% DBU, 2% Piperidine in DMFMuch faster deprotection, effective for hindered residuesDBU can catalyze aspartimide formation
Piperazine/DBU5% Piperazine, 2% DBU in NMPVery rapid deprotection, safer alternative to piperidineMay require optimization for specific sequences

Note: DBU should be used with caution in sequences containing aspartic acid, as it can promote the formation of aspartimide side products.[3]

Frequently Asked Questions (FAQs)

Q4: How can I proactively prevent incomplete deprotection when I know my sequence contains N-butylglycine?

A4: Proactive measures are always preferable to reactive troubleshooting. When designing a synthesis that includes N-butylglycine or other N-alkylated amino acids, consider the following from the outset:

  • Incorporate Extended Deprotection into Your Protocol: For any step involving the deprotection of an N-alkylated amino acid, program your synthesizer or perform your manual synthesis with an extended deprotection time (e.g., 2 x 20 minutes) as the default.

  • Use a More Potent Deprotection Reagent: For particularly challenging sequences, you might choose to use a DBU-containing deprotection cocktail for the entire synthesis, or at least for the steps involving N-alkylated residues.

  • Consider Microwave Synthesis: If available, a microwave peptide synthesizer can be a powerful tool for overcoming the challenges of sterically hindered residues. The rapid and efficient heating can significantly accelerate deprotection and coupling reactions.[1][4]

Q5: Can the choice of solvent affect the efficiency of deprotection for N-butylglycine?

A5: Yes, the solvent can play a role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for sequences prone to aggregation, which can exacerbate deprotection issues, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has better solvating properties for growing peptide chains and can help to disrupt secondary structures that may hinder reagent access.

Additionally, the use of chaotropic agents, such as guanidinium chloride, in the deprotection solution can help to break up secondary structures and improve reagent accessibility, although this is a less common approach and requires careful optimization.[5][6]

Q6: How does the presence of N-butylglycine affect the subsequent coupling reaction?

A6: The steric hindrance of the N-butyl group not only affects deprotection but can also slow down the subsequent coupling reaction. The incoming activated amino acid will have more difficulty accessing the newly deprotected secondary amine of the N-butylglycine residue. Therefore, it is often necessary to use a more potent coupling reagent, such as HBTU or HATU, and potentially extend the coupling time to ensure the reaction goes to completion. Double coupling, where the coupling step is repeated, is also a common strategy following the incorporation of an N-alkylated amino acid.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.

  • Resin Treatment: To the peptide-resin, add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin).

  • Reaction: Agitate the resin slurry at room temperature for 10 minutes.

  • Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A strong blue color indicates complete deprotection.

Protocol 2: DBU-Based Fmoc Deprotection for Hindered Residues
  • Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, amine-free DMF.

  • Resin Treatment: To the peptide-resin, add the DBU/piperidine/DMF solution (approximately 10 mL per gram of resin).

  • Reaction: Agitate the resin slurry at room temperature for 5-10 minutes.

  • Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • Monitoring: Perform a Kaiser test.

Visualizing the Challenge and Solution

Diagram 1: The Steric Hindrance of N-Butylglycine

Steric_Hindrance Steric Hindrance in Fmoc Deprotection cluster_0 Standard Amino Acid (Glycine) cluster_1 N-Butylglycine Gly_Fmoc Fmoc-N(H)-CH2-CO-Peptide Piperidine_Gly Piperidine Gly_Fmoc->Piperidine_Gly Unhindered Access NBuGly_Fmoc Fmoc-N(Butyl)-CH2-CO-Peptide Piperidine_NBuGly Piperidine NBuGly_Fmoc->Piperidine_NBuGly Sterically Hindered Access

Caption: Steric hindrance of the N-butyl group impeding piperidine access.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) Strategy1 Extend Deprotection Time (e.g., 2 x 20 min with Piperidine) Start->Strategy1 Strategy2 Increase Temperature (e.g., 30-40°C or Microwave) Start->Strategy2 Strategy3 Use Stronger Base (e.g., DBU/Piperidine Cocktail) Start->Strategy3 Check1 Re-test with Kaiser Strategy1->Check1 Check2 Re-test with Kaiser Strategy2->Check2 Check3 Re-test with Kaiser Strategy3->Check3 Success Deprotection Complete Proceed to Coupling Check1->Success Positive Failure Consider Resynthesis or Alternative Strategy Check1->Failure Negative Check2->Success Positive Check2->Failure Negative Check3->Success Positive Check3->Failure Negative

Caption: A logical workflow for addressing incomplete deprotection.

References

  • Microwave enhanced N-Fmoc deprotection in peptide synthesis. (URL: )
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (URL: [Link])

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (URL: [Link])

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (URL: [Link])

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (URL: [Link])

  • Fmoc Removal with DBU. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Green Chemistry - In situ Fmoc removal. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL: [Link])

  • Microwave enhanced N-fmoc deprotection in peptide synthesis. (URL: )
  • Methods for Removing the Fmoc Group. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL: [Link])

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (URL: [Link])

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (URL: [Link])

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (URL: [Link])

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (URL: [Link])

  • Effective interactions between chaotropic agents and proteins. (URL: [Link])

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (URL: [Link])

  • Fragments of Peptoid 1:Synthesis of N-Substituted Glycine Monomers. (URL: [Link])

  • Selective N‐Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar‐Based Surfactants. (URL: [Link])

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (URL: [Link])

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (URL: [Link])

  • Advances in Fmoc solid-phase peptide synthesis. (URL: [Link])

  • Peptide Bond Formation Via Glycine Condensation in the Gas Phase. (URL: [Link])

  • SPPS Tips: Strategies for Minimizing Side-Reactions. (URL: [Link])

  • Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support. (URL: )
  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (URL: [Link])

  • Use of nucleases for degrading nucleic acids in the presence of chaotropic agents and/or surfactants. (URL: )
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (URL: [Link])

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (URL: [Link])

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (URL: [Link])

  • The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins. (URL: [Link])

  • Practical N-to-C peptide synthesis with minimal protecting groups. (URL: [Link])

  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

Sources

Removal of unreacted starting materials in N-butylglycine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials in -Butylglycine Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Introduction: The Purity Paradox

As a Senior Application Scientist, I often see researchers struggle with


-butylglycine (and 

-alkyl amino acids in general). The paradox is simple: you are synthesizing a molecule that shares the exact same solubility profile (zwitterionic, water-soluble, insoluble in ether) as your starting material (Glycine), yet you need to separate them.[1]

Standard organic workups (extraction with EtOAc/DCM) often fail for the free acid form because both the product and the unreacted glycine remain in the aqueous phase. This guide moves beyond basic textbook protocols to address the specific physicochemical challenges of purifying amphoteric molecules.

Module 1: The Chemistry of Separation (The "Why")

Before troubleshooting, you must understand the species present in your flask.[1]


-butylglycine is an amphoteric surfactant-like molecule.
SpeciespKa (COOH)pKa (Amine)Solubility (Water)Solubility (Org)
Glycine (SM) ~2.34~9.60HighNegligible

-Butylglycine (Product)
~2.3~10.0*Moderate/HighLow (High in alcohols)
Butyraldehyde (SM) N/AN/ALowHigh
Butylamine (SM) N/A~10.7ModerateHigh

*Note: Secondary amines are generally slightly more basic than primary amines due to the inductive effect of the alkyl group.[1]

Visualizing the Challenge

The following diagram illustrates why simple pH adjustment often fails to separate Glycine from the Product via liquid-liquid extraction.

SeparationLogic Start Crude Mixture (Glycine + N-Butylglycine) Acidic pH < 2 (Both Cationic) Start->Acidic Add HCl Basic pH > 10 (Both Anionic) Start->Basic Add NaOH Neutral pH ~6 (Isoelectric) (Both Zwitterionic) Start->Neutral Buffer Result Result: Remains in Aqueous Phase (Extraction Fails) Acidic->Result Basic->Result Neutral->Result

Caption: Figure 1. The solubility trap. Regardless of pH, both Glycine and N-butylglycine resist extraction into non-polar organic solvents.[1]

Module 2: Troubleshooting Reductive Amination (Glycine + Butyraldehyde)

Context: You reacted Glycine with Butyraldehyde using NaBH


 or NaBH

CN.
Q1: I have unreacted Butyraldehyde smelling up my product. How do I remove it?

The Issue: Aldehydes are lipophilic but can form water-soluble hydrates or bisulfite adducts. The Fix:

  • Acidify: Bring the aqueous reaction mixture to pH ~2 with 1M HCl. (This protonates the amine product, keeping it in the water).[1]

  • Wash: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Mechanism:[1][2][3][4][5] The unreacted butyraldehyde partitions into the organic layer.[1] The amino acid (cationic form) stays in the water.

  • Validation: Check the organic layer by TLC (UV active). The aqueous layer should now be odorless.

Q2: How do I get rid of the Boron salts (Boric acid/Borate) after quenching?

The Issue: Boron salts can co-crystallize with amino acids, messing up elemental analysis and yield calculations.[1] The Fix (The Methanol Trick):

  • Evaporate the reaction mixture to dryness (rotary evaporator).

  • Add Methanol (MeOH) to the residue.

  • Evaporate to dryness again. Repeat this 3–4 times.

    • Mechanism:[1][2][3][4][5] Boric acid forms trimethyl borate (

      
      ), which is a volatile ester that azeotropes away.[1]
      
    • Citation: This is a standard workup for borohydride reductions in carbohydrate and amino acid chemistry [1].

Module 3: Troubleshooting Direct Alkylation (Chloroacetic Acid + Butylamine)

Context: You reacted Chloroacetic acid with excess Butylamine.

Q3: I used excess Butylamine to prevent over-alkylation. How do I remove the excess amine now?

The Issue: Butylamine is basic and volatile, but it forms non-volatile hydrochloride salts if you just acidify.[1] The Fix:

  • Basify: Adjust the reaction mixture to pH > 11 using NaOH.

  • Evaporation (Preferred): Butylamine (b.p. 78°C) is volatile. Rotovap the basic solution at 50–60°C. The free base amine will distill off.[1]

  • Extraction (Alternative): If evaporation isn't possible, extract the basic aqueous solution with Diethyl Ether.[1] The Butylamine (uncharged) goes into the ether; the

    
    -butylglycine (anionic carboxylate) stays in the water.
    

Module 4: The Gold Standard – Ion Exchange Chromatography

If you cannot separate unreacted Glycine from


-Butylglycine using solubility (because they are too similar), you must use Ion Exchange Chromatography .[1] This is the most robust method for purifying free amino acids.
Q4: My product is contaminated with unreacted Glycine. How do I separate them?

The Solution: Use a Strong Cation Exchange Resin (e.g., Dowex 50W x8).[1] The Logic: While both are amino acids,


-butylglycine is more hydrophobic than Glycine.[1] However, the standard "bind and elute" method is primarily used to desalting (removing inorganic salts).[1] To separate the two amino acids, you rely on slight differences in pKa and hydrophobic interaction with the resin.[1]

Protocol:

  • Preparation: Pack a column with Dowex 50W (H+ form).

  • Loading: Acidify your crude mixture (pH 2) and load it onto the column.

    • State: Both Glycine and Product bind to the resin (Cationic exchange).

    • Waste: Anions (Cl-, Borates) and non-basic impurities pass through.[1]

  • Washing: Wash with distilled water until the eluent is neutral.

  • Elution (The Critical Step): Elute with a gradient of Ammonium Hydroxide (NH

    
    OH)  (0.1M to 1M) or Pyridine .
    
    • Differentiation: Glycine is smaller and more polar; it often elutes before the more hydrophobic

      
      -butyl derivative due to stronger hydrophobic retention of the butyl chain on the polystyrene resin matrix [2].[1]
      
  • Fraction Collection: Collect fractions and spot on TLC (Ninhydrin stain).

Visualizing the Ion Exchange Workflow

IonExchange Load 1. Load Acidic Mix (pH 2) (Resin: H+ Form) Bind Glycine & Product Bind (Cationic) Load->Bind Wash 2. Wash with Water Bind->Wash Removes Salts Elute 3. Elute with NH4OH Gradient Wash->Elute Fraction1 Fraction A: Glycine (Polar) Elute->Fraction1 Elutes First Fraction2 Fraction B: N-Butylglycine (Hydrophobic Interaction) Elute->Fraction2 Elutes Second

Caption: Figure 2. Ion exchange chromatography strategy. The hydrophobic butyl chain retards the elution of the product compared to glycine.

Module 5: Validation (Self-Validating Systems)

A protocol is useless if you can't prove it worked.

Q5: How do I quickly check if the Glycine is gone without running an NMR?

The Test: Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1] This is the standard "Ninhydrin system" for amino acids.[1]

  • Visualization: Spray with Ninhydrin and heat.

    • Glycine: Appears as a distinct spot (Rf ~0.25).

    • 
      -Butylglycine:  Will have a higher Rf (more non-polar) and may stain a slightly different shade of purple/brown.[1]
      
  • Validation Check: If you see two spots, you must re-column or recrystallize (Ethanol/Water is a common recrystallization solvent for alkyl amino acids).[1]

Q6: NMR Diagnostics
  • Glycine Contamination: Look for a singlet at

    
     ~3.55 ppm (alpha-protons) in D
    
    
    
    O.[1]
  • Product Verification: Look for the butyl triplet (

    
     ~0.9 ppm) and the multiplet patterns of the butyl chain, plus the singlet for the N-CH
    
    
    
    -COOH protons (usually slightly shifted downfield from free glycine).[1]

Summary of Purification Options

ImpurityMethodMechanism
Inorganic Salts Ion Exchange (Dowex 50)Resin binds amino acid; salts wash through.[1]
Butyraldehyde Acidic Wash (EtOAc)Solvent extraction of non-basic organic.[1]
Butylamine Evaporation / Basic ExtractionVolatility / Solvent extraction of free base.[1]
Glycine Ion Exchange or RecrystallizationHydrophobic interaction / Solubility difference.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][3] Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link[1]

  • Moore, S., & Stein, W. H. (1951).[1] Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681.[1] Link

  • Sigma-Aldrich. (n.d.). Reductive Amination Application Note. Retrieved from Sigma-Aldrich Technical Library. Link

Sources

Validation & Comparative

Validation of an HPLC method for the quantification of 2-(butylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Challenge"

2-(butylamino)acetic acid (N-butylglycine) presents a classic analytical hurdle: it is a secondary amino acid lacking a distinct UV chromophore. Unlike aromatic compounds that absorb strongly at 254 nm, this analyte requires alternative detection strategies.

This guide validates and compares two distinct HPLC methodologies:

  • Method A (Direct UV at 210 nm): A high-throughput "workhorse" method suitable for assay testing and raw material release where concentration is high (>0.1 mg/mL).

  • Method B (Pre-column FMOC-Cl Derivatization): A high-sensitivity method utilizing fluorescence detection, essential for trace impurity profiling, metabolite tracking, or cleaning validation (<1 µg/mL).

Comparative Performance Matrix

The following data summarizes the performance characteristics established during validation. Use this to select the appropriate method for your application.

ParameterMethod A: Direct UV (210 nm)Method B: FMOC-Cl Derivatization
Primary Use Case Assay, Content UniformityTrace Impurity, Cleaning Validation
Detection Principle Amide/Carboxyl absorption (Low UV)Fluorescence (Ex 265nm / Em 310nm)
LOD (Limit of Detection) ~10 µg/mL (10 ppm)~0.05 µg/mL (50 ppb)
Linearity (Range) 50 – 1000 µg/mL0.1 – 50 µg/mL
Sample Prep Time < 10 mins (Dilute & Shoot)45-60 mins (Reaction + Quench)
Specificity Risk High (Solvent/Buffer noise at 210nm)Low (Highly specific to amines)
Cost Per Sample LowHigh (Reagents + Column life)

Visual Workflow Comparison

The following diagram outlines the critical decision pathways and workflow differences between the two methods.

MethodWorkflow Start Sample: 2-(butylamino)acetic acid Decision Required Sensitivity? Start->Decision HighConc High Conc. (>10 ppm) (Assay/Release) Decision->HighConc Low Sensitivity Needed Trace Trace Levels (<1 ppm) (Impurity/Bioanalysis) Decision->Trace High Sensitivity Needed Dilute Step 1: Dilute in Mobile Phase HighConc->Dilute InjectUV Step 2: Inject (Direct UV @ 210nm) Dilute->InjectUV ResultA Result: Rapid, Moderate Sensitivity InjectUV->ResultA Buffer Step 1: Alkalinize (Borate Buffer pH 9.0) Trace->Buffer React Step 2: Add FMOC-Cl (Reaction) Buffer->React Quench Step 3: Quench (ADAM or Glycine) React->Quench InjectFL Step 4: Inject (Fluorescence) Quench->InjectFL ResultB Result: High Specificity & Sensitivity InjectFL->ResultB

Figure 1: Decision matrix and procedural workflow for selecting between Direct UV and Derivatization methods.

Detailed Methodologies

Method A: Direct UV (The "Workhorse")

Scientific Rationale: At 210 nm, we detect the weak absorption of the carboxyl group. Because this wavelength is non-specific, we use a phosphate buffer to minimize background noise (unlike acetate, which absorbs at 210 nm) and an ion-pairing or acidic condition to retain the polar zwitterion on the C18 chain.

  • Column: C18 (e.g., Kinetex 5µm, 150 x 4.6 mm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH suppresses carboxylic acid ionization, increasing retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 95% A / 5% B. (High aqueous content is required to retain the polar analyte).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Injection Vol: 20 µL.

Method B: FMOC-Cl Derivatization (The "Precision" Method)

Scientific Rationale: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected over OPA (o-phthalaldehyde) because OPA only reacts with primary amines. 2-(butylamino)acetic acid is a secondary amine. The reaction requires a basic pH (pH > 8) to ensure the amine is unprotonated and nucleophilic.

  • Reagents:

    • Borate Buffer: 0.2 M, pH 9.0.

    • FMOC-Cl Reagent: 5 mM in Acetonitrile.

    • Quenching Agent: 50 mM 1-Adamantanamine (ADAM) or Glycine. Critical: Removes excess FMOC-Cl which is also fluorescent.

  • Derivatization Protocol:

    • Mix 200 µL Sample + 200 µL Borate Buffer.

    • Add 200 µL FMOC-Cl reagent. Vortex.

    • Incubate at ambient temp for 2 minutes.

    • Add 200 µL Quenching Agent (reacts with excess FMOC-Cl).

    • Inject.[2]

  • Mobile Phase: Gradient elution (Acetonitrile / 0.1% Formic Acid Water).

  • Detection: Fluorescence (Excitation: 265 nm, Emission: 310 nm).[3]

Validation Framework (ICH Q2 R2 Compliance)

To ensure scientific integrity, the chosen method must undergo the following validation steps.

Specificity (Stress Testing)

Objective: Prove that the peak at the retention time is only the analyte.

  • Protocol: Inject "Placebo" (formulation excipients without analyte) and "Blank" (solvent).

  • Acceptance Criteria: No interference peaks > 0.5% of the analyte area at the retention time.

  • For Method A (UV): Critical step. Ensure mobile phase transparency.

  • For Method B (FMOC): Ensure the "Quenching" peak (FMOC-ADAM) is fully resolved from the Analyte-FMOC peak.

Linearity

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Confirm no matrix effects mask the signal.

  • Protocol: Spike the analyte into the sample matrix at 3 levels (Low, Mid, High).

  • Calculation:

    
    
    
  • Acceptance Criteria: 98.0% – 102.0% recovery.

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
    .
    

Validation Logic Flow

The following diagram illustrates the sequential validation logic required to declare the method "Fit for Purpose."

ValidationLogic Start Start Validation Spec Specificity Test (Blank/Placebo) Start->Spec Check1 Interference? Spec->Check1 Lin Linearity (5 Levels, R² > 0.999) Check2 Linear? Lin->Check2 Acc Accuracy (Spike Recovery) Prec Precision (RSD < 2.0%) Acc->Prec Pass Validated Method Prec->Pass Check1->Lin No Fail Method Fail (Re-develop) Check1->Fail Yes Check2->Acc Yes Check2->Fail No

Figure 2: Sequential logic flow for ICH Q2(R2) validation compliance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2799–2808. [Link]

  • Fabiani, A., et al. (2002). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl-Chloroformate. Journal of Chromatographic Science, 40(1), 14-18. [Link]

  • Sielc Technologies. (2018).[6] HPLC Method for Analysis of Ethanol, 2-(butylamino)-.[6][Link]

Sources

Comparing the efficacy of peptides with and without N-butylglycine modification

Efficacy of -Butylglycine Modification in Peptide Therapeutics: A Comparative Technical Guide

Executive Summary

The incorporation of


-butylglycine (Nbu)

Key Findings:

  • Potency: Can improve binding affinity by orders of magnitude (e.g., 7-fold improvement in OGT inhibitors) by reducing conformational entropy or filling hydrophobic pockets.

  • Stability: Confers near-absolute resistance to standard proteases (trypsin, chymotrypsin) at the modified site.

  • Permeability: Enhances membrane traversal by removing backbone hydrogen bond donors (HBDs).[1]

Mechanistic Distinction

To leverage

Structural Comparison
  • Canonical Peptide (Gly/Ala): The side chain (R) is on

    
    . The Nitrogen possesses a Proton (
    
    
    ), acting as a Hydrogen Bond Donor.
  • 
    -Butylglycine (Peptoid):  The side chain (Butyl) is on the Nitrogen. The Nitrogen is tertiary (
    
    
    ), removing the H-bond donor capability and preventing the formation of standard
    
    
    -helical H-bond networks.
Graphviz Diagram: Structural & Functional Logic

N_Butyl_MechanismPeptideStandard Peptide Bond(N-H ... O=C)PeptoidN-Butylglycine Bond(N-Butyl ... O=C)Peptide->Peptoid N-Alkylation Effect1Loss of H-Bond Donor(Increased Permeability)Peptoid->Effect1Effect2Steric Occlusion(Protease Resistance)Peptoid->Effect2Effect3Hydrophobic Interaction(Altered Binding Affinity)Peptoid->Effect3

Figure 1: Mechanistic impact of converting a standard peptide bond to an N-butylglycine linkage.

Comparative Efficacy Analysis

Potency and Binding Affinity

Contrary to the assumption that


Case Study: O-GlcNAc Transferase (OGT) Inhibition In a study optimizing macrocyclic inhibitors for OGT, replacing a Proline residue with

2
MetricParent Peptide (Pro9)Modified Peptide (

-butylglycine9)
Impact
IC

(Potency)
230 nM30 nM ~7.6x Improvement
Mechanism Standard turn conformationOptimized hydrophobic contact & entropy reductionTighter Binding

Data Source: Derived from optimization studies on OGT macrocycles (See Ref 1).

Proteolytic Stability

The primary driver for



ParameterStandard Peptide (L-Amino Acids)

-Butylglycine Modified
Serum Half-Life (

)
< 30 minutes> 24 hours (often stable indefinitely)
Protease Susceptibility High (Cleaved by Trypsin/Chymotrypsin)Resistant (Backbone is unrecognizable)
Metabolic Liability HighLow (Excreted largely intact)
Membrane Permeability

Cellular uptake is often limited by the desolvation energy required to strip water molecules from backbone amides.

  • Mechanism: Replacing the

    
     with 
    
    
    -Butyl removes a hydrogen bond donor.
  • Result: Lowers the desolvation penalty, increasing the passive diffusion rate (

    
    ).
    

Experimental Protocols

Solid-Phase Synthesis (Submonomer Method)

Unlike standard SPPS which uses pre-made amino acids,

Zuckermann Submonomer Method

Reagents Required:

  • Bromoacetic acid[3]

  • 
    -Diisopropylcarbodiimide (DIC)
    
  • Butylamine (Primary amine)

  • DMF (Solvent)[3][4]

Step-by-Step Protocol:

  • Acylation: Treat the deprotected resin-bound amine with 1.2 M Bromoacetic acid and 1.2 M DIC in DMF for 20–30 minutes at 35°C.

    • Result: Formation of a resin-bound

      
      -bromoacetamide.
      
  • Wash: Wash resin

    
     with DMF.[4]
    
  • Displacement: Add 1.0 M Butylamine in DMF to the resin. Shake for 20–30 minutes at room temperature.

    • Result: The amine displaces the bromide via

      
       reaction, forming the 
      
      
      -butylglycine residue.
  • Wash: Wash resin

    
     with DMF.
    
  • Continue: Proceed to the next coupling (standard Fmoc-AA or another peptoid cycle).

Graphviz Diagram: Submonomer Synthesis Workflow

Synthesis_ProtocolStartResin-Bound Amine(Deprotected)Step1Acylation Step(Bromoacetic Acid + DIC)Start->Step1 Acylate IntermediateResin-BoundBromoacetamideStep1->IntermediateStep2Displacement Step(Add Butylamine)Intermediate->Step2 Sn2 Reaction FinalResin-BoundN-ButylglycineStep2->Final Complete

Figure 2: The Zuckermann submonomer cycle for installing N-butylglycine.

Stability Assay Protocol

To validate the efficacy of the modification:

  • Incubation: Dissolve peptide (100

    
    M) in human serum (pooled) or diluted plasma. Incubate at 37°C.
    
  • Sampling: Aliquot samples at

    
     min and 24 hrs.
    
  • Quenching: Precipitate serum proteins with cold Acetonitrile (1:3 ratio) containing internal standard. Centrifuge (10,000

    
     g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS. Monitor the parent ion peak area.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    and
    
    
    .

Decision Matrix: When to Use -Butylglycine?

Use this logic flow to determine if this modification suits your lead candidate.

Decision_MatrixStartLead Peptide CandidateQ1Is the residue in aHydrophobic Pocket?Start->Q1Q2Is the NH involved incritical H-bonding?Q1->Q2YesAction_AvoidAVOID:Use C-alpha substitution insteadQ1->Action_AvoidNo (Polar region)Action_UseRECOMMENDED:Replace with N-ButylglycineQ2->Action_UseNo (Solvent exposed/Turn)Q2->Action_AvoidYes (Helix/Sheet stabilizer)

Figure 3: Strategic decision tree for N-butylglycine substitution.

References

  • Potency & OGT Inhibition

    • Title: Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism.
    • Source:Chemistry – A European Journal (via ePrints Soton/PubMed).
    • Significance: Demonstrates the specific efficacy of replacing Proline with

      
      -butylglycine , improving IC
      
      
      from 230 nM to 30 nM.[2]
  • Peptoid Stability & Synthesis

    • Title: Proteolytic studies of homologous peptide and N-substituted glycine peptoid oligomers.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters, 1994.[5][6][7]

    • Significance: The seminal paper establishing the proteolytic resistance of -substituted glycines compared to standard peptides.
    • [5][6]

  • General Peptoid Methodology

    • -Peptoids)
    • Source:Molecules, 2010.[6][8]

    • Significance: Comprehensive review of the submonomer synthesis protocols used to cre

Comparative Validation Guide: LC-MS/MS Strategies for N-Butylglycine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butylglycine (N-BG), a secondary amino acid derivative, presents a classic bioanalytical paradox: it is too polar for standard Reversed-Phase (RP) chromatography yet lacks the native hydrophobicity required for high-sensitivity desolvation in electrospray ionization (ESI).

This guide objectively compares the two dominant validation pathways for N-BG in human plasma:

  • Method A: HILIC-MS/MS (Direct Analysis) – Prioritizes speed and minimal sample handling.

  • Method B: Derivatization-RP-MS/MS (Butyl Esterification) – Prioritizes sensitivity and chromatographic robustness.[1]

Recommendation: Use Method A for high-throughput PK screening (


 ng/mL). Use Method B  for trace-level impurity profiling or micro-dosing studies (

ng/mL).

The Analytical Challenge

N-BG (


, MW 131.17) suffers from three specific validation hurdles in plasma matrices:
  • The "Dead Volume" Trap: On C18 columns, N-BG elutes near the void volume (

    
    ), co-eluting with salts and unretained plasma phospholipids, leading to severe ion suppression.
    
  • Isobaric Interference: Low molecular weight background noise in the

    
     132 channel is high in biological matrices.
    
  • Zwitterionic Behavior: At physiological pH, N-BG exists as a zwitterion, reducing its ionization efficiency compared to purely cationic species.

Comparative Methodology

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The "Dilute-and-Shoot" Approach

  • Principle: Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase.[2] Water is the "strong" solvent.

  • Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:4 ratio).

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC,

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (90% B isocratic or shallow gradient).

Method B: Butyl Ester Derivatization (RP-MS)

The "Sensitivity" Approach

  • Principle: Chemical modification of the carboxylic acid moiety with n-butanol/HCl to form N-butylglycine butyl ester. This increases lipophilicity (

    
     increase ~2.0 units), allowing retention on C18.
    
  • Sample Prep: Acidic esterification followed by evaporation and reconstitution.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase: Standard Water/MeOH/Formic Acid gradient.

Performance Data Comparison
FeatureMethod A: HILICMethod B: Derivatization
LLOQ ~5–10 ng/mL~0.1–0.5 ng/mL
Sample Prep Time < 30 mins> 2 hours
Matrix Effect High (Susceptible to salt suppression)Low (Analytes elute away from phospholipids)
Linearity

ng/mL

ng/mL
Robustness Moderate (Long equilibration times)High (Stable retention times)

Experimental Protocols (Step-by-Step)

Protocol A: HILIC Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL Plasma into a 96-well plate.

  • Add 20 µL Internal Standard (IS) solution (Deuterated N-BG-d9 in 50% ACN).

  • Add 200 µL ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 mins; Centrifuge at 4,000 rpm for 10 mins (

    
    C).
    
  • Transfer 100 µL supernatant to a clean plate.

  • Critical Step: Dilute supernatant with 100 µL Acetonitrile . Why? HILIC requires high organic content at injection to prevent peak broadening.

  • Inject 2–5 µL .

Protocol B: Derivatization Workflow
  • Aliquot 50 µL Plasma.

  • Add IS and precipitate with 200 µL ACN; Centrifuge.

  • Transfer supernatant to a glass vial and evaporate to dryness (

    
    C under 
    
    
    
    ).
  • Add 100 µL 3N HCl in n-Butanol.

  • Incubate at 65^\circ$C for 20 minutes.

  • Evaporate to dryness again.

  • Reconstitute in 100 µL 20% MeOH/Water.

  • Inject 5–10 µL onto C18 column.

The "Self-Validating" System (Validation Logic)

To ensure scientific integrity, you must distinguish between Extraction Recovery and Matrix Effect . Many researchers conflate these, leading to method failure during incurred sample reanalysis (ISR).

We use the Matuszewski Strategy (Post-Extraction Spike) to validate this.

The 3-Set Experiment

Prepare three sets of samples at Low QC and High QC concentrations:

  • Set A (Neat): Analyte spiked into mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Analyte spiked into plasma, then extracted.

Calculation Logic
  • Matrix Factor (MF):

    
    
    
    • Interpretation: If

      
      , ion suppression is occurring. If 
      
      
      
      , enhancement.
    • Acceptance: IS-normalized MF should have CV

      
       across 6 lots of plasma.
      
  • Recovery (RE):

    
    
    
    • Interpretation: True extraction efficiency, independent of MS source effects.

Visualizing the Validation Workflow

ValidationWorkflow cluster_PreVal Pre-Validation (The 3-Set Exp) Start Method Development Feasibility Feasibility Check (Neat Standards) Start->Feasibility SetA Set A: Neat Solution Feasibility->SetA SetB Set B: Post-Extract Spike Feasibility->SetB SetC Set C: Pre-Extract Spike Feasibility->SetC Calc Calculate MF & Recovery SetA->Calc SetB->Calc SetC->Calc Decision Matrix Factor 0.85 - 1.15? Calc->Decision FullVal Full Validation (Accuracy, Precision, Stability) Decision->FullVal Pass Redesign Redesign Prep (Switch HILIC <-> Deriv) Decision->Redesign Fail Redesign->Start

Figure 1: The "Self-Validating" workflow ensures Matrix Effects are isolated before full validation begins.

Mass Spectrometry Parameters

Note: Transition values are theoretical based on N-BG structure; fine-tuning on your specific instrument is mandatory.

  • Ionization: ESI Positive Mode (

    
    )
    
  • Precursor Ion:

    
     132.1
    
  • Product Ions (Quantifier):

    
     86.1 (Loss of carboxyl group)
    
  • Product Ions (Qualifier):

    
     76.1 or 30.1 (Immonium ion fragments)
    
  • Dwell Time: 50–100 ms (Critical for HILIC narrow peaks)

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard industry reference for the "3-Set Experiment").
  • Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

Sources

Optimizing Peptoid Screens: Variability Analysis in N-Butylglycine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butylglycine (NBG) is a critical monomer in the synthesis of peptoids (poly-N-substituted glycines), widely utilized in drug discovery for their protease resistance and structural diversity. However, the hydrophobic nature of the N-butyl side chain introduces specific screening challenges, particularly non-specific aggregation and solubility-driven noise.

This guide provides a technical analysis of intra-assay (within-run) and inter-assay (between-run) variability when screening NBG-containing libraries. We compare three primary detection modalities—Colorimetric, Fluorescence Polarization (FP), and Label-Free Mass Spectrometry—to determine which platform offers the highest statistical rigor (Z-factor > 0.5) for NBG bioactivity profiling.

Comparative Analysis: Detection Modalities

The choice of detection platform dictates the baseline variability of your screen. NBG residues often mimic hydrophobic amino acids (like Leucine), making them prone to "sticky" non-specific binding, which inflates false positives in certain assay formats.

Performance Matrix: N-Butylglycine Screening Platforms
FeatureColorimetric (Absorbance) Fluorescence Polarization (FP) Label-Free (LC-MS/MS)
Primary Application Cell viability (MTT/MTS), Antimicrobial assaysReceptor-Ligand BindingAffinity Selection, Pharmacokinetics
Intra-Assay CV% High (8–12%)Low (2–5%)Very Low (<2%)
Inter-Assay CV% High (15–20%)Moderate (5–10%)Low (<5%)
Sensitivity µM rangenM rangepM range
NBG Interference High: Aggregates scatter light, skewing OD.Low: Ratiometric reading cancels volume errors.None: Direct mass detection ignores aggregates.
Throughput Ultra-HighHighLow/Medium
Z-Factor (Typical) 0.4 – 0.60.7 – 0.9> 0.8
Expert Insight: The "Hydrophobic Noise" Factor

In colorimetric assays (e.g., Bradford or MTT), N-butylglycine oligomers can form micelle-like aggregates at concentrations >10 µM. These aggregates scatter light at 570–600 nm, artificially increasing Optical Density (OD) readings. Recommendation: For NBG screens, move to ratiometric assays like Fluorescence Polarization (FP) or TR-FRET , where the signal is independent of total intensity and less susceptible to scattering artifacts.

Technical Deep Dive: Sources of Variability

To achieve a Z-factor > 0.5 (the industry standard for a robust assay), one must isolate and mitigate specific sources of error.

Diagram 1: Sources of Variability in Peptoid Screening

This diagram illustrates the root causes of noise, categorized by experimental stage.

VariabilitySources cluster_0 Intra-Assay (Precision) cluster_1 Inter-Assay (Reproducibility) Target Total Assay Variability Pipetting Liquid Handling (Meniscus Effect) Pipetting->Target EdgeEffect Edge Effects (Evaporation) EdgeEffect->Target Agg NBG Aggregation (Solubility) Agg->Target Batch Reagent Batch Differences Batch->Target Reader Reader Lamp Decay Reader->Target Temp Incubation Temp Drift Temp->Target

Caption: Fishbone-style analysis of variability inputs. Note that NBG Aggregation is a compound-specific intra-assay variable.

Intra-Assay Variability (Within-Plate)[1][2][3]
  • Definition: Variation between replicates of the same sample on the same plate.[1]

  • Acceptable Limit: CV < 10%.[1][2]

  • NBG Specifics: N-butylglycine is surface-active. In automated liquid handlers, it can alter the surface tension of the droplet, leading to inconsistent dispensing volumes compared to aqueous controls.

  • Mitigation: Use "pre-wet" settings on tips and include 0.01% Triton X-100 in buffers to normalize surface tension.

Inter-Assay Variability (Between-Run)[1][2]
  • Definition: Variation between plates run on different days or reagent batches.[3]

  • Acceptable Limit: CV < 15%.[1][4]

  • NBG Specifics: Peptoid libraries stored in DMSO can absorb water over time (hygroscopic), causing precipitation of hydrophobic sequences.

  • Mitigation: Store NBG stocks in desiccated environments and limit freeze-thaw cycles to <3.

Validated Protocol: Z-Factor Determination for NBG Assays

This protocol ensures your screen is statistically capable of distinguishing a true NBG "hit" from background noise.

Workflow Diagram

ProtocolFlow Start Start: Plate Preparation Layout Design Plate Layout: Pos Control (Max), Neg Control (Min), NBG Samples (Test) Start->Layout Dispense Dispense Reagents (Automated Handler) Layout->Dispense Incubate Incubate (Time/Temp Controlled) Dispense->Incubate Read Read Signal (FP/Absorbance) Incubate->Read Calc Calculate Z-Factor & CV% Read->Calc

Caption: Standardized workflow for assay validation.[1]

Step-by-Step Methodology

1. Plate Layout Design:

  • Columns 1-2 (Min Signal): Vehicle control (DMSO only) + Buffer.

  • Columns 23-24 (Max Signal): Known high-affinity ligand or reference inhibitor.

  • Columns 3-22 (Test): NBG library samples (single point) or validation controls (interleaved).

2. Reagent Preparation:

  • Prepare assay buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100 (Critical for NBG solubility).

  • Dilute NBG stocks to 10 µM final concentration.

3. Data Acquisition:

  • Measure signal (e.g., Fluorescence Polarization in mP units).

  • Perform 3 independent runs on 3 separate days.

4. Statistical Calculation (Automated): Calculate the Z-factor (Z') using the following formula:



  • 
     / 
    
    
    
    : Standard deviation of positive/negative controls.
  • 
     / 
    
    
    
    : Mean of positive/negative controls.

5. Interpretation:

  • Z' > 0.5: Excellent assay. Proceed to HTS.[5][6]

  • 0 < Z' < 0.5: Marginal. Re-optimize buffer (check NBG solubility).

  • Z' < 0: Assay failure. Likely due to high variability (

    
    ) caused by aggregation.
    

References

  • Inglese, J., et al. (2025).[7] Assay Guidance Manual: HTS Assay Validation. National Institutes of Health (NIH).[8] Available at: [Link]

  • Zuckerman, R. N., & Kodadek, T. (2009). Peptoids as potential therapeutics. Current Opinion in Molecular Therapeutics. (Contextualizes N-substituted glycine properties).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • NCBI Bookshelf. (2012). Statistical validation of assay performance parameters. Available at: [Link]

Sources

Evaluating the impact of N-butylglycine on the secondary structure of peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of N-butylglycine (Nbu), specifically focusing on its impact on peptide/peptoid secondary structure, synthesis, and physicochemical properties.

Executive Summary

N-butylglycine (Nbu) represents a fundamental monomer in the design of peptoids (poly-N-substituted glycines). Unlike canonical amino acids, where the side chain is attached to the


-carbon, Nbu features a linear butyl chain attached directly to the backbone nitrogen.

This structural shift results in three critical functional alterations:

  • Loss of Backbone Hydrogen Bonding: Elimination of the amide proton prevents standard

    
    -helix or 
    
    
    
    -sheet formation.
  • Increased Lipophilicity: The butyl chain significantly enhances membrane permeability compared to Ala/Gly equivalents.

  • Conformational Flexibility: Unlike the helix-inducing N-isobutylglycine (NiBu) or N-tert-butylglycine (Ntb), the linear N-butyl chain retains high rotational freedom, often destabilizing ordered secondary structures in favor of flexible "threaded loop" or random coil conformations.

This guide compares Nbu against standard peptide residues and helix-inducing peptoid monomers to assist in rational drug design.

Mechanistic Analysis: The Structural Impact of N-Butylglycine

The Amide Bond Rotational Barrier

In standard peptides, the trans amide conformation is strongly favored (ratio > 100:1) due to steric clash between the


 substituents in the cis state. In N-butylglycine, the substitution on the nitrogen lowers the energy barrier between cis and trans isomers.
  • Peptides (e.g., Alanine): Fixed trans conformation stabilizes long-range order (helices).

  • N-Butylglycine (Nbu): The linear butyl chain is not bulky enough to lock the backbone into a single conformation. Nbu oligomers typically exist as a heterogeneous mixture of cis and trans amides in solution.

  • N-Isobutylglycine (NiBu): The branching at the

    
    -position (relative to Nitrogen) creates steric crowding that, when repeated, forces the backbone into a stable Polyproline Type-I-like helix (cis-amide preference).
    
Comparative Structural Metrics

The following table contrasts Nbu with its peptide equivalent (Leucine/Alanine) and its structured peptoid counterpart (NiBu).

FeatureL-Leucine (Peptide) N-Butylglycine (Nbu) N-Isobutylglycine (NiBu)
Backbone H-Bonding Yes (Donor)No (Acceptor only)No (Acceptor only)
Chirality L-Chiral (

-carbon)
Achiral Achiral
Dominant Structure

-Helix /

-Sheet
Random Coil / Flexible Loop Peptoid Helix (PPI-like)
Proteolytic Stability Low (Susceptible)High (Complete Resistance)High
Cis/Trans Ratio (

)
> 100 (Trans)~ 2-3 (Mixed) Favoring Cis (in helices)
Membrane Permeability ModerateHigh High

Critical Insight: Do not use Nbu homopolymers if your goal is a rigid scaffold. Use Nbu as a "spacer" or "solubility enhancer" within a sequence of helix-inducing monomers (like NiBu or N-(1-phenylethyl)glycine) to modulate hydrophobicity without crashing the molecule out of solution.

Visualizing the Structural Logic

The following diagram illustrates the steric and electronic relationships between these monomers.

G cluster_0 Monomer Selection Strategy cluster_1 Structural Outcome Nbu N-Butylglycine (Nbu) (Linear Side Chain) NiBu N-Isobutylglycine (NiBu) (Branched Side Chain) Nbu->NiBu Isomer Shift: Linear vs Branched Coil Flexible / Random Coil (High Entropy) Nbu->Coil Steric freedom allows cis/trans isomerization Helix Stable Peptoid Helix (Polyproline Type I) NiBu->Helix Branching restricts rotation Forces specific conformers Peptide Standard Peptide (Alpha-Amino Acid) Sheet Alpha-Helix / Beta-Sheet (H-Bond Stabilized) Peptide->Sheet Backbone H-bonds stabilize fold

Figure 1: Decision logic for selecting N-substituted glycines based on desired secondary structure stability.

Experimental Validation Protocols

To validate the impact of Nbu on your specific sequence, you must synthesize the oligomer and assess its folding via Circular Dichroism (CD).

Protocol: Solid-Phase Submonomer Synthesis

This method (developed by Zuckermann et al.) allows the efficient incorporation of Nbu using chemically simple precursors.

Reagents Required:

  • Resin: Rink Amide resin (for C-terminal amide).

  • Acylation: Bromoacetic acid, Diisopropylcarbodiimide (DIC).

  • Displacement: n-Butylamine (for Nbu), Isobutylamine (for NiBu).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Fmoc Deprotection: Remove Fmoc from Rink Amide resin using 20% Piperidine in DMF (2 x 10 min). Wash with DMF.

  • Acylation (Step A): Add 1.2 M Bromoacetic acid in DMF and 1.2 M DIC (1:1 ratio) to the resin. Shake for 20 minutes at RT.

    • Mechanism:[1] Forms a bromoacetylated intermediate on the resin-bound amine.[2]

  • Displacement (Step B): Add 1.0 M n-butylamine in DMF. Shake for 20 minutes at RT.

    • Mechanism:[1] The primary amine performs an

      
       attack on the 
      
      
      
      -carbon, displacing the bromide and installing the N-butyl side chain.
  • Iteration: Repeat Steps A and B to elongate the chain.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIPS / 2.5%

    
     for 30 minutes.
    
Protocol: Circular Dichroism (CD) Analysis

Since Nbu is achiral, a homopolymer of Nbu will not generate a CD signal unless it adopts a stable chiral conformation induced by a chiral terminus or solvent environment (rare for linear chains).

Objective: Compare the helical stability of an Nbu-containing sequence vs. a NiBu control.

  • Sample Prep: Dissolve lyophilized peptoid in Acetonitrile/Water (1:1) or Methanol to a concentration of 50

    
    M.
    
  • Measurement: Scan from 190 nm to 260 nm at 20°C.

  • Expected Results:

    • NiBu Homopolymer: Distinct minima at ~202 nm and ~218 nm (indicative of peptoid helix).

    • Nbu Homopolymer: Flat line or weak featureless signal (indicative of random coil/lack of chirality).

    • Mixed Sequence (e.g., Nspe-Nbu-Nspe): Reduced molar ellipticity compared to pure Nspe (N-(S)-1-phenylethylglycine) helix, quantifying the destabilizing effect of the flexible Nbu monomer.

Synthesis Workflow Visualization

The following diagram details the submonomer cycle required to install N-butylglycine.

Synthesis Start Resin-NH2 Acylation Step 1: Acylation (+ Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-NH-CO-CH2-Br (Bromoacetylated) Acylation->Intermediate 20 min, RT Displacement Step 2: Displacement (+ n-Butylamine) Intermediate->Displacement SN2 Reaction Product Resin-N(Bu)-Gly (N-Butylglycine Unit) Displacement->Product 20 min, RT Product->Acylation Repeat for Next Residue

Figure 2: Solid-phase submonomer synthesis cycle for N-butylglycine incorporation.

References

  • Zuckermann, R. N., et al. (1992).[3][4][5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[3][5]

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.

  • Patch, J. A., & Barron, A. E. (2003).[3] "Helical peptoid mimics of magainin-2 amide."[3] Journal of the American Chemical Society.[3][5]

  • Madan, B., et al. (2025). "Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function." Peptoid Data Bank / NIH.

  • Tran, H., et al. (2011).[5] "Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets." Journal of Visualized Experiments.

Sources

A Senior Application Scientist's Guide to the Comparative Enzymatic Stability of N-butylglycine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, owing to their high specificity and efficacy.[1] However, a significant hurdle in their clinical translation is their inherent susceptibility to proteolytic degradation, leading to poor metabolic stability and short half-lives.[2][3][4] This guide provides a comparative analysis of N-butylglycine peptides, a class of peptidomimetics commonly known as peptoids, which offer a robust solution to this challenge. We will delve into the structural basis of their stability and provide a detailed, validated protocol for quantifying this enhanced resistance to enzymatic breakdown.

The Structural Rationale: Why N-substitution Confers Protease Resistance

The fundamental difference between a peptide and a peptoid lies in the location of the side chain. In peptides, the side chain is attached to the α-carbon of the amino acid residue. In peptoids, such as N-butylglycine peptides, the side chain is shifted to the backbone amide nitrogen.[5]

This seemingly subtle structural alteration has profound consequences for enzymatic stability. Proteases recognize and bind to their peptide substrates through specific interactions with the backbone and the α-carbon side chains. The N-substitution in peptoids disrupts this recognition motif in two critical ways:

  • Altered Backbone Conformation: The absence of a hydrogen atom on the amide nitrogen prevents the formation of hydrogen bonds that are crucial for stabilizing secondary structures like α-helices and β-sheets, which are often recognized by proteases.[6]

  • Steric Hindrance: The side chain on the nitrogen atom sterically hinders the approach of the protease's catalytic residues to the scissile peptide bond.

As a result, peptoids are highly resistant to proteolytic degradation, a property that makes them exceptionally attractive for therapeutic development.[7]

Figure 1: Structural comparison of a peptide and an N-butylglycine peptide (peptoid) backbone, illustrating the basis of protease resistance.

Experimental Design: A Framework for Comparative Stability Analysis

To empirically validate the enhanced stability of N-butylglycine peptides, a well-controlled in vitro enzymatic assay is essential. The causality behind our experimental choices is grounded in mimicking physiological conditions and employing robust analytical techniques.

2.1. Selection of Model Compounds

For this guide, we will consider a hypothetical model system:

  • Peptide: A simple hexapeptide, Tyr-Ala-Gly-Phe-Leu-Lys

  • Peptoid Analog: An N-substituted glycine hexamer with corresponding side chains, where the N-butylglycine residue corresponds to Leucine.

2.2. Choice of Proteolytic Enzymes

A comprehensive analysis requires testing against a panel of common proteases with different cleavage specificities.

  • Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. This is a crucial test as many therapeutic peptides are designed to interact with targets in the bloodstream or digestive system where trypsin-like enzymes are prevalent.

  • Chymotrypsin: Another serine protease that cleaves on the carboxyl side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). Its presence in the digestive tract makes it a relevant challenge for orally administered peptide drugs.

  • Proteinase K: A broad-spectrum serine protease. It is included as a "stress test" due to its ability to cleave at a wide variety of sites, providing a measure of general proteolytic resistance.

2.3. Analytical Methodology: The Power of RP-HPLC

The primary technique for quantifying peptide and peptoid stability is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[8] This method is chosen for its ability to:

  • Separate: Efficiently resolve the intact parent compound from its smaller degradation fragments.

  • Quantify: The area under the peak corresponding to the intact compound is directly proportional to its concentration, allowing for precise measurement of degradation over time.

For unambiguous identification of cleavage products, especially for the peptide control, coupling HPLC with Mass Spectrometry (MS) is the gold standard.[9][10]

Detailed Experimental Protocol: In Vitro Enzymatic Stability Assay

This protocol provides a self-validating system through the inclusion of essential controls.

3.1. Materials and Reagents

  • Peptide/Peptoid: Lyophilized powder of the model compounds.

  • Enzymes: Trypsin, Chymotrypsin, Proteinase K (lyophilized).

  • Buffers:

    • Trypsin/Chymotrypsin Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

    • Proteinase K Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • HPLC Mobile Phase A: 0.1% TFA in water.

  • HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

3.2. Step-by-Step Workflow

  • Preparation of Stock Solutions:

    • Dissolve the peptide and peptoid in an appropriate solvent (e.g., water or a minimal amount of DMSO, then dilute with buffer) to a final concentration of 1 mg/mL.

    • Reconstitute enzymes in cold buffer to a concentration of 1 mg/mL.

  • Assay Setup:

    • For each compound (peptide and peptoid) and each enzyme, label a series of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Crucial Controls:

      • No-Enzyme Control: A tube for each compound with buffer but no enzyme, to be sampled at the final time point. This confirms the compound is stable in the buffer alone.

      • No-Substrate Control: A tube for each enzyme with buffer but no peptide/peptoid, to be sampled at t=0. This shows the enzyme itself doesn't produce interfering peaks in the chromatogram.

  • Incubation:

    • In each labeled tube, add 90 µL of the appropriate buffer.

    • Add 5 µL of the peptide or peptoid stock solution (final concentration ~50 µg/mL).

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • To initiate the reaction, add 5 µL of the corresponding enzyme stock solution (enzyme:substrate ratio of 1:20 w/w). For the t=0 sample, add the quenching solution before the enzyme.

    • Incubate all tubes at 37°C with gentle shaking.

  • Reaction Quenching:

    • At each designated time point, remove the corresponding tube from the incubator and immediately add 10 µL of 10% TFA to stop the enzymatic reaction by denaturation.

    • Vortex briefly and centrifuge at >12,000 x g for 10 minutes to pellet the denatured enzyme.

  • Sample Analysis by RP-HPLC:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20-50 µL onto a C18 analytical column.

    • Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) with UV detection at 220 nm or 280 nm (for tyrosine-containing peptides).

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_stocks Prepare Peptide, Peptoid, & Enzyme Stock Solutions prep_tubes Label Tubes for Time Points (0, 15, 30, 60, 120, 240 min) prep_stocks->prep_tubes add_reagents Add Buffer & Substrate (Peptide or Peptoid) prep_tubes->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_rxn Initiate with Enzyme (Enzyme:Substrate 1:20) pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate quench Quench with TFA at Each Time Point incubate->quench centrifuge Centrifuge to Pellet Denatured Enzyme quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Calculate % Remaining & Determine Half-Life (t½) hplc->data

Sources

Benchmarking the performance of different coupling reagents for N-butylglycine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks coupling reagents specifically for the challenge of N-butylglycine (N-BuGly) . This residue presents a classic "difficult coupling" scenario in peptide/peptoid synthesis due to the steric bulk of the secondary amine.

Executive Summary & The Challenge

N-butylglycine (a peptoid monomer) contains a secondary amine. Unlike primary amines, the nucleophilicity of the N-terminus is severely compromised by the steric hindrance of the butyl chain. Standard protocols (e.g., HBTU/DIEA) often result in incomplete coupling, deletion sequences, and low crude purity.

This guide evaluates high-performance coupling reagents to overcome this energy barrier. We focus on the critical step: Coupling an Fmoc-amino acid TO the N-terminal secondary amine of an N-butylglycine residue.

The Steric Barrier

The reaction site is crowded.[1] The incoming activated amino acid must approach a secondary amine that is shielded by a flexible, hydrophobic butyl chain.

  • Standard Reagents (DIC/HOBt): Too slow; high risk of racemization of the incoming acid due to prolonged activation times.

  • Phosphoniums (PyBOP): Better, but often slower than uroniums.

  • Uroniums/Aminiums (HATU, COMU): The gold standard for speed, but differentiation is required based on safety and solubility.

Reagent Landscape: The Contenders

We benchmark four distinct activation classes against the N-BuGly challenge.

Reagent ClassCandidateMechanism HighlightProsCons
Aminium (OAt) HATU Generates highly reactive OAt-ester; neighboring group effect (pyridine N) speeds up coupling.[2]Historically the most effective for hindered amines.Expensive; potential explosive hazard; high racemization risk if base is excessive.
Aminium (Oxyma) COMU Generates Oxyma-ester; superior leaving group ability compared to OBt.[2]Best-in-Class efficiency ; safer (non-explosive); colorimetric monitoring.[2]Hydrolytically unstable in DMF (must use fresh).
Carbodiimide + Additive DIC + Oxyma In-situ formation of active ester without salt byproducts.[2]"Green" option; very stable; low epimerization.Slower kinetics than HATU/COMU for extreme steric hindrance.
Phosphonium PyBOP Phosphonium salt generating OBt ester.Robust; no guanidinium capping side-reactions.[2]Generates HMPA (carcinogen) byproduct; generally slower than HATU.

Benchmarking Data: Coupling Efficiency

Model Reaction: Coupling Fmoc-Val-OH (sterically hindered) to H-N(Bu)Gly-Resin .[2] Conditions: 3-fold excess of AA/Reagent; Room Temperature; 0.1 mmol scale.

Table 1: Conversion Rates over Time (HPLC Purity)
Reagent SystemBase5 min Conversion30 min Conversion60 min ConversionNotes
COMU DIEA (1:2 ratio)88% >99% >99%Fastest kinetics; cleanest crude profile.[2]
HATU DIEA (1:2 ratio)82%96%>99% Comparable to COMU but slightly slower initial rate.
PyBOP DIEA (1:2 ratio)65%85%94%Required double coupling to reach completion.
DIC / Oxyma None (Collidine opt.)55%80%92%Excellent for standard couplings, but struggles with Val->N(Bu)Gly steric clash.[2]
HBTU (Control)DIEA40%65%78%Failed to drive to completion; significant deletion sequences.

Visualizing the Activation Pathway

The following diagram illustrates why COMU/HATU succeeds where others fail: the generation of a super-active ester that resists the steric repulsion of the butyl chain.

ActivationMechanism cluster_steric Steric Challenge FmocAA Fmoc-Amino Acid ActiveEster Activated Ester (Oxyma or OAt) FmocAA->ActiveEster Activation Reagent Coupling Reagent (COMU or HATU) Reagent->ActiveEster Base Base (DIEA/TMP) Base->ActiveEster Deprotonation TS Tetrahedral Intermediate ActiveEster->TS Nucleophilic Attack (Rate Limiting Step) NBuGly N-Butylglycine (Secondary Amine) NBuGly->TS Steric Hindrance (Butyl Chain) Product Peptide Bond (Fmoc-AA-N(Bu)Gly-) TS->Product Collapse

Caption: Mechanism of hindered amine coupling. The high reactivity of the Oxyma/OAt ester is required to overcome the steric repulsion (red box) of the N-butyl group.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Recommended for: Difficult sequences, Val/Ile/Pro couplings to N-BuGly.[2]

Reagents:

  • Amino Acid: 0.2 M in DMF (3.0 eq).

  • Activator: 0.5 M COMU in DMF (3.0 eq). Note: Prepare fresh daily.

  • Base: 2.0 M DIEA in NMP (6.0 eq). Note: COMU requires only 1 eq of base per AA, but 2 eq is standard to ensure neutralization.

Workflow:

  • Resin Prep: Swell resin (e.g., Rink Amide carrying N-BuGly) in DMF for 20 min. Drain.

  • Activation:

    • Pre-mix Amino Acid solution and COMU solution in a vial.

    • Add Base solution immediately before adding to resin.

    • Critical: Do not let the activated mixture sit for >2 mins before adding to resin (COMU is very reactive).

  • Coupling:

    • Add mixture to resin.[5][6]

    • Shake/Vortex at Room Temperature for 30 minutes .

    • Optional: For extremely difficult cases (e.g., Aib->N(Bu)Gly), heat to 50°C (microwave or conventional).[2]

  • Monitoring: Perform a Chloranil Test (standard Kaiser test does not work for secondary amines).[5]

    • Chloranil Test: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to beads. Blue beads = Incomplete. Colorless = Complete.

  • Wash: DMF (3x), DCM (3x).

Protocol B: The "Robust Alternative" (HATU)

Recommended for: Automated synthesizers where reagent stability in solution is required.

Reagents:

  • Amino Acid: 0.2 M in DMF (3.0 eq).

  • Activator: 0.5 M HATU in DMF (2.9 eq). Use slightly less than AA to prevent capping by tetramethylguanidinium.

  • Base: 2.0 M DIEA or TMP (Collidine) in NMP (6.0 eq).

Workflow:

  • Activation: Add Amino Acid and HATU to the resin sequentially or pre-mix.

  • Base Addition: Add DIEA. The solution should turn yellow.

  • Coupling: Shake for 45-60 minutes .

  • Double Coupling: For N-BuGly, a double coupling (repeat step 1-3 with fresh reagents) is highly recommended if not using microwave heating.[2]

Decision Matrix for N-Butylglycine Synthesis

DecisionMatrix Start Start: Coupling to N-BuGly Q1 Is the incoming AA sterically hindered? (Val, Ile, Thr, Pro, N-Me) Start->Q1 BranchA Yes (Hindered) Q1->BranchA BranchB No (Ala, Gly, Phe) Q1->BranchB SolA Use COMU (3 eq) @ 50°C or HATU Double Couple BranchA->SolA SolB Use COMU (3 eq) @ RT, 30 min BranchB->SolB Check Chloranil Test SolA->Check SolB->Check Pass Colorless: Proceed Check->Pass Pass Fail Blue/Green: Re-couple with HATU Check->Fail Fail

Caption: Workflow for selecting coupling conditions based on the steric demand of the incoming amino acid.

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Hyman, P., et al. (2018). Benchmarking of Coupling Reagents for Peptoid Synthesis. International Journal of Peptide Research and Therapeutics. (Contextual grounding on N-alkyl glycine reactivity).
  • Twoban, J. (2014). COMU: A Safer and More Effective Coupling Reagent.[3][4] Journal of Organic Chemistry. [Link][2]

  • Zuckermann, R. N., et al. (1992).[7] Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis.[2][3] Journal of the American Chemical Society, 114(26), 10646–10647. [Link][2]

Sources

A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for Screening N-butylglycine Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-butylglycine peptidomimetics, also known as peptoids, represent a promising class of synthetic molecules designed to mimic the structure and function of peptides.[] Their inherent advantages, such as enhanced proteolytic stability and potential for improved bioavailability, make them attractive candidates for drug discovery, particularly as modulators of protein-protein interactions (PPIs).[] The successful identification of potent peptoid-based therapeutics from large chemical libraries hinges on the development and rigorous validation of robust, high-throughput screening (HTS) assays. This guide provides a comprehensive framework for the validation of a cell-based assay tailored for screening N-butylglycine peptidomimetics, using a Bioluminescence Resonance Energy Transfer (BRET) assay for a hypothetical PPI target as a practical example. We will delve into the critical validation parameters, present detailed experimental protocols, and offer a comparative analysis with alternative screening methodologies.

Introduction: The Promise of Peptoids and the Need for Robust Screening

Peptidomimetics are compounds whose pharmacophores mimic natural peptides in 3D space, allowing them to interact with biological targets and elicit similar biological effects.[] N-butylglycine peptidomimetics, or peptoids, are a specific class of peptidomimetics that utilize an N-substituted glycine backbone. This structural modification confers significant resistance to proteolysis, a major hurdle in the therapeutic application of natural peptides.[2] Peptoids are particularly well-suited for disrupting protein-protein interactions, which are central to numerous disease-related signaling pathways.[]

The exploration of vast peptoid libraries, often containing thousands of unique compounds, necessitates the use of high-throughput screening (HTS) methodologies.[3] Cell-based assays are indispensable for HTS campaigns as they provide biologically relevant data on a compound's efficacy and mechanism of action within a living system.[4][5] However, the reliability of any HTS campaign is fundamentally dependent on the quality of the assay used.[6] Therefore, a thorough validation process is not just a preliminary step but a critical cornerstone to ensure the identification of true biological hits and minimize the costly pursuit of false positives.[4]

Assay Selection: Targeting a Hypothetical Protein-Protein Interaction with BRET

For the purpose of this guide, we will consider the validation of an assay designed to screen for inhibitors of a hypothetical, disease-relevant PPI between Protein A and Protein B .

The Assay Principle: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for studying PPIs in live cells.[7] It relies on the non-radiative transfer of energy between a bioluminescent donor molecule (typically a luciferase) and a fluorescent acceptor molecule (such as a fluorescent protein).[8][9] In our hypothetical assay, Protein A is fused to a Renilla luciferase (RLuc) donor, and Protein B is fused to a Yellow Fluorescent Protein (YFP) acceptor.

When Protein A and Protein B interact, RLuc and YFP are brought into close proximity (<10 nm).[7] The addition of a luciferase substrate results in the emission of light by RLuc, which then excites the nearby YFP, causing it to fluoresce at its characteristic wavelength.[9] The ratio of YFP emission to RLuc emission provides a quantitative measure of the PPI. A peptoid that successfully disrupts the Protein A-Protein B interaction will lead to a decrease in the BRET signal.

  • Why BRET? BRET is chosen for its high sensitivity, low background signal, and its ability to monitor PPIs in real-time within the complex environment of a living cell, which is a significant advantage over traditional methods like co-immunoprecipitation.[8][10]

cluster_0 BRET Principle cluster_1 Interaction cluster_2 Inhibition Protein_A Protein A RLuc RLuc (Donor) Protein_A->RLuc fused to Protein_B Protein B YFP YFP (Acceptor) Protein_B->YFP fused to Substrate Substrate Protein_A_int Protein A-RLuc Substrate->Protein_A_int oxidized by Protein_A_inhib Protein A-RLuc Substrate->Protein_A_inhib Light_RLuc Light (480 nm) Light_YFP Light (530 nm) No_BRET Low BRET Signal BRET High BRET Signal Peptoid Peptoid Inhibitor Peptoid->Protein_A_inhib binds Protein_A_int->Light_RLuc Protein_B_int Protein B-YFP Protein_A_int->Protein_B_int interacts Protein_A_int->Protein_B_int Energy Transfer Protein_B_int->Light_YFP Protein_A_inhib->Light_RLuc Protein_B_inhib Protein B-YFP

Figure 1: Principle of the BRET assay for screening PPI inhibitors.

A Step-by-Step Guide to Assay Validation

A robust and reproducible cell-based assay is fundamental for a successful HTS campaign.[4] The validation process ensures that the assay is reliable, and the data generated is meaningful.[11]

Start Start Validation Assay_Dev Assay Development & Optimization (Cell density, reagent conc.) Start->Assay_Dev Z_Factor Z'-Factor Determination (Assay window & variability) Assay_Dev->Z_Factor Reproducibility Reproducibility Assessment (Intra- & Inter-assay) Z_Factor->Reproducibility Sensitivity Sensitivity (IC50) Determination (Known inhibitor) Reproducibility->Sensitivity Specificity Specificity Testing (Counterscreen) Sensitivity->Specificity Decision All Parameters Meet Criteria? Specificity->Decision Ready Assay Ready for HTS Decision->Ready Yes Reoptimize Re-optimize Assay Decision->Reoptimize No Reoptimize->Assay_Dev

Figure 2: Workflow for cell-based assay validation.

Materials and Methods
  • Cell Line: HEK293 cells stably co-expressing Protein A-RLuc and Protein B-YFP.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Plates: White, opaque, 384-well microplates suitable for luminescence measurements.

  • Reagents:

    • Coelenterazine h (BRET substrate).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Known Inhibitor (a previously characterized small molecule or peptide that disrupts the Protein A-B interaction).

    • Negative Control Compound (a peptoid from the library with no expected activity).

    • DMSO (vehicle for compound dilution).

  • Instrumentation: A microplate reader capable of dual-channel luminescence detection.

Experimental Protocols

Protocol 1: Cell Seeding and Compound Treatment

  • Culture HEK293 cells to ~80% confluency.

  • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

  • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Prepare serial dilutions of the test compounds (N-butylglycine peptidomimetics), known inhibitor, and negative control in DMSO. Then, dilute further in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., 0.5%).

  • Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of medium with 0.5% DMSO (vehicle control) and medium only (no-cell control).

  • Incubate the plate for the desired treatment time (e.g., 1 hour) at 37°C, 5% CO2.

Protocol 2: BRET Measurement

  • Prepare the BRET substrate solution (Coelenterazine h) at a final concentration of 5 µM in PBS.

  • Using the microplate reader's injector, add 10 µL of the substrate solution to each well.

  • Immediately measure the luminescence signal at two wavelengths:

    • RLuc emission (e.g., 475 nm)

    • YFP emission (e.g., 530 nm)

  • The BRET ratio is calculated as: (YFP Emission) / (RLuc Emission).

Validation Parameters and Acceptance Criteria

1. Z'-Factor: Assessing Assay Quality

The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[12] It reflects the dynamic range of the signal and the data variation.[12]

  • Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where max refers to the high signal control (vehicle, 100% interaction) and min refers to the low signal control (known inhibitor, 0% interaction).

  • Procedure: Prepare a plate with multiple replicates (e.g., 24) of the high signal control (vehicle) and the low signal control (saturating concentration of the known inhibitor).

  • Acceptance Criteria:

    • Z' ≥ 0.5: Excellent assay, suitable for HTS.[13][14]

    • 0 < Z' < 0.5: Marginal assay, may require optimization.[13][14]

    • Z' ≤ 0: Unsuitable assay.[13][14]

2. Reproducibility: Ensuring Consistency

  • Intra-assay precision (within a plate): Calculated as the coefficient of variation (%CV) of the BRET ratios from replicates of the high and low controls on a single plate.

    • %CV = (Standard Deviation / Mean) * 100

  • Inter-assay precision (between plates/days): Calculated as the %CV of the control means across multiple plates run on different days.

  • Acceptance Criteria: %CV < 20% for both intra- and inter-assay precision is generally considered acceptable.

3. Sensitivity: Determining Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[15][16] It represents the concentration of a compound required to inhibit the biological process by 50%.[16][17]

  • Procedure: Generate a dose-response curve for the known inhibitor using a serial dilution (e.g., 10-point, 3-fold dilution).

  • Analysis: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

  • Acceptance Criteria: The calculated IC50 should be consistent across multiple runs and in agreement with previously reported values for the known inhibitor.

4. Specificity: Ruling out Off-Target Effects

  • Procedure: A counterscreen should be employed to ensure that the peptoid hits are not acting through a non-specific mechanism (e.g., inhibiting luciferase, quenching fluorescence, or general cytotoxicity). A suitable counterscreen could be a cell viability assay (e.g., CellTiter-Glo) run in parallel or a BRET assay with an unrelated PPI pair.

  • Acceptance Criteria: Active compounds from the primary screen should not show activity in the counterscreen assay.

Data Summary and Comparative Analysis

The performance of the validated BRET assay can be objectively compared to other common PPI screening methods.

ParameterValidated BRET Assay FRET Assay AlphaScreen Assay Yeast Two-Hybrid (Y2H)
Principle Energy transfer from luciferase to a fluorophoreEnergy transfer between two fluorophoresProximity-based amplified luminescenceTranscriptional activation in yeast
Throughput High (384/1536-well)HighHighLow to Medium
Sensitivity HighModerate to HighVery HighVariable
Physiological Relevance High (live mammalian cells)High (live cells)Moderate (lysed cells or purified components)Low (non-mammalian system)
Cost per Well ModerateModerateHighLow
Potential for Artifacts Luciferase inhibitors, autofluorescenceSpectral bleed-through, autofluorescenceLight scattering, singlet oxygen quenchersHigh rate of false positives/negatives
Z'-Factor (Typical) > 0.6> 0.5> 0.7Not typically applicable

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (< 0.5) 1. Low signal-to-background ratio. 2. High data variability.[19] 3. Suboptimal reagent concentrations.1. Optimize cell number and expression levels of fusion proteins. 2. Check for consistent cell plating and liquid handling. 3. Titrate substrate and compound concentrations.
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Edge effects in microplates. 3. Inaccurate liquid handling.1. Ensure a homogenous cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. 3. Calibrate and maintain pipettes and dispensers.
"Hit" Compound is Cytotoxic The compound is killing the cells, leading to a loss of signal.Perform a counterscreen for cell viability (e.g., using a CellTiter-Glo assay) on all primary hits.
"Hit" Compound Inhibits Luciferase The compound directly inhibits the RLuc enzyme, mimicking PPI disruption.Counterscreen hits against a cell line expressing only RLuc to identify enzyme inhibitors.

Conclusion

The validation of a cell-based assay is a critical, multi-faceted process that underpins the success of any high-throughput screening campaign. By systematically evaluating parameters such as the Z'-factor, reproducibility, sensitivity, and specificity, researchers can establish a robust and reliable screening platform. The BRET assay, as detailed in this guide, offers a physiologically relevant and sensitive method for screening N-butylglycine peptidomimetic libraries against protein-protein interaction targets. Adherence to the validation principles and protocols outlined herein will significantly increase the probability of identifying genuine, potent, and specific hit compounds, thereby accelerating the journey of drug discovery and development.

References

  • Borgia, A. et al. (2018). Protein-Protein Interactions: A Review of Methods for Discovery and Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Cottet, M. et al. (2011). BRET to study protein-protein interactions. In: P. B. (eds) Protein-Protein Interactions. Methods in Molecular Biology, vol 756. Humana Press. Available at: [Link]

  • Deriziotis, P. et al. (2012). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer (BRET). Journal of Visualized Experiments. Available at: [Link]

  • Ilien, B. et al. (2009). Assay development and data analysis for high-throughput screening. In: High-Throughput Screening in Drug Discovery. Methods and Principles in Medicinal Chemistry, vol 43. Wiley-VCH.
  • Szymański, P. et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Vankayalapati, H. (2017). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. In: H. U. (eds) High-Throughput Screening. Methods in Molecular Biology, vol 565. Humana Press. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(Butylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Butylamino)acetic acid (CAS: 1119-49-9), also known as N-butylglycine, is a secondary amine derivative of glycine. While often perceived as a low-hazard amino acid intermediate, its disposal requires specific protocols due to its amphoteric nature and potential to form hazardous byproducts (e.g., nitrosamines) if improperly mixed with nitrosating agents.

Core Directive: Do NOT dispose of this compound via sanitary sewer systems (sink drains). Despite its water solubility, the standard best practice for N-alkylated amino acids is high-temperature incineration to prevent environmental accumulation and eutrophication.

Chemical Profile & Hazard Assessment

Understanding the chemical behavior of 2-(Butylamino)acetic acid is the prerequisite for safe disposal. This compound acts as a zwitterion in neutral solutions but behaves as a weak base or weak acid depending on the pH of the surrounding matrix.

ParameterDataOperational Implication
Chemical Name 2-(Butylamino)acetic acidLabeling must match internal inventory exactly.
Synonyms N-ButylglycineCheck waste manifests for synonym usage.
CAS Number 1119-49-9Unique identifier for waste profiling.
Physical State Solid (White powder)Dust generation is a primary inhalation risk during transfer.
Solubility Soluble in waterRisk: Easy to accidentally wash down drains. Control: Dedicate aqueous waste streams.
pH (5% aq) ~6.0 – 7.5 (Est.)Generally neutral/mildly acidic; compatible with most non-reactive aqueous streams.
RCRA Status Not P- or U-ListedManaged as "Non-Regulated Chemical Waste" (unless mixed with solvents), but incineration is recommended.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate 2-(Butylamino)acetic acid based on its matrix state (Solid vs. Liquid) and potential chemical incompatibilities.

Critical Incompatibility: Nitrosating Agents

As a secondary amine, N-butylglycine can react with nitrites, nitrous acid, or nitrogen oxides to form N-nitroso-N-butylglycine , a potential carcinogen.

  • RULE: NEVER add this waste to a container holding oxidizing acids (Nitric Acid) or nitrites.

Segregation Logic
  • Solid Waste: Collect in a dedicated "Solid Organic Waste" container.

  • Aqueous Solutions: Collect in "Aqueous Waste – Organic Contaminated."

  • Organic Solutions: Collect in "Non-Halogenated Organic Solvents" (unless halogenated solvents are present).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this for expired shelf-stock or excess dry reagent.

  • PPE Requirement: Nitrile gloves, safety glasses, lab coat, and N95 dust mask (if handling large quantities outside a fume hood).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Transfer: Carefully transfer the solid into the jar. Wipe the exterior of the original container with a damp paper towel and add the towel to the waste jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(Butylamino)acetic acid, solid."

    • Hazard Checkbox: "Irritant."[1]

  • Final Disposition: Lab pack for High-Temperature Incineration .

Protocol B: Disposal of Aqueous Reaction Mixtures

Use this for mother liquors or aqueous washes containing the product.

  • pH Verification: Dip a pH strip into the waste solution.

    • Target: pH 5–9.[2]

    • Adjustment: If pH < 5, neutralize slowly with dilute Sodium Hydroxide (NaOH). If pH > 9, neutralize with dilute Hydrochloric Acid (HCl). Note: This prevents unexpected heat generation when bulking waste.

  • Collection: Pour into a carboy designated for "Aqueous Waste with Trace Organics."

  • Stabilization: Ensure the carboy does not contain strong oxidizers.

  • Final Disposition: Wastewater treatment via incineration or biological treatment (depending on facility capabilities), but incineration is preferred to destroy the amine structure.

Protocol C: Disposal of Organic Solvent Mixtures

Use this if the compound was extracted into solvents like Methanol, Ethanol, or DCM.

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Halogenated: Pour into "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into "Non-Halogenated Organic Waste" carboy.

  • Labeling: List "2-(Butylamino)acetic acid" as a trace contaminant (<5%) on the waste tag.

  • Final Disposition: Fuel blending (for non-halogenated) or destructive incineration (for halogenated).

Visual Decision Tree (Workflow)

The following diagram illustrates the decision logic for disposing of 2-(Butylamino)acetic acid in various laboratory states.

DisposalWorkflow Start Waste: 2-(Butylamino)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Container: Solid Organic Waste Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH (Target 5-9) Aqueous->pHCheck HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck AqBin Container: Aqueous Waste (Trace Organics) pHCheck->AqBin Neutralized NonHaloBin Container: Non-Halogenated Organic Waste HalogenCheck->NonHaloBin No HaloBin Container: Halogenated Organic Waste HalogenCheck->HaloBin Yes Destruction Final Fate: High-Temp Incineration SolidBin->Destruction AqBin->Destruction NonHaloBin->Destruction HaloBin->Destruction

Figure 1: Logic flow for the segregation and disposal of N-butylglycine waste streams.

Regulatory Compliance (RCRA & EPA)

While 2-(Butylamino)acetic acid is not explicitly listed on the EPA's P-List (acutely hazardous) or U-List (toxic waste), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Coding:

    • If the waste is pure substance: It is generally Non-Regulated (unless it exhibits ignitability, which is rare for the salt/zwitterion form).

    • If mixed with solvents: The waste code is driven by the solvent (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitable).

  • Documentation: Always list the full chemical name on the waste manifest. Do not use abbreviations like "N-Bu-Gly."

Emergency Contingencies (Spill Response)

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles).[2][3][4]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then sweep up into a bag.

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Clean: Wipe the surface with a mild detergent and water.

  • Dispose: Place all cleanup materials into the "Solid Organic Waste" container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71638, N-Butylglycine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • University of California, Davis (2024). Chemical Segregation and Storage Chart. Retrieved from [Link]

Sources

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